molecular formula C8H16N2O2 B1600569 3-Amino-4-cyclobutyl-2-hydroxybutanamide CAS No. 746598-16-3

3-Amino-4-cyclobutyl-2-hydroxybutanamide

Cat. No.: B1600569
CAS No.: 746598-16-3
M. Wt: 172.22 g/mol
InChI Key: UTALHROEBHXMFG-UHFFFAOYSA-N
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Description

3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound, with the molecular formula C8H16N2O2·HCl and a molecular weight of 208.69 g/mol, is typically supplied as a white to almost white powder . It is characterized by a melting point of approximately 200-204 °C . Researchers value this molecule as a versatile synthon for the construction of more complex, biologically active compounds. Its structure, featuring both hydroxy and amide functional groups, makes it a valuable intermediate in organic synthesis and drug discovery efforts. Compounds with similar cyclobutyl and amino-hydroxy-amide motifs have been identified as key intermediates in the synthesis of potential therapeutic agents and are the subject of ongoing scientific investigation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All necessary safety data should be consulted before handling.

Properties

CAS No.

746598-16-3

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-amino-4-cyclobutyl-2-hydroxybutanamide

InChI

InChI=1S/C8H16N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-7,11H,1-4,9H2,(H2,10,12)

InChI Key

UTALHROEBHXMFG-UHFFFAOYSA-N

SMILES

C1CC(C1)CC(C(C(=O)N)O)N

Canonical SMILES

C1CC(C1)CC(C(C(=O)N)O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-cyclobutyl-2-hydroxybutanamide is a specialized chiral building block and a critical intermediate in the synthesis of peptidomimetic antiviral drugs, most notably Boceprevir (Victrelis) . Functioning as the stable precursor to the electrophilic


-ketoamide "warhead," this molecule represents the P1 moiety of the inhibitor.

Its structural significance lies in its dual functionality:

  • The Cyclobutyl Side Chain: Provides optimal hydrophobic occupancy of the S1 specificity pocket of the Hepatitis C Virus (HCV) NS3 protease.

  • The

    
    -Hydroxy Amide Core:  Acts as a shelf-stable "pro-warhead" that allows for peptide coupling without the risk of racemization or side-reactions associated with the highly reactive 
    
    
    
    -ketoamide form.

This guide details the physicochemical properties, synthetic pathways, and the mechanistic activation of this compound for researchers in medicinal chemistry and process development.

Chemical Structure & Stereochemistry

The molecule is an extended


-hydroxy-

-amino acid derivative. Its efficacy as a drug intermediate is strictly governed by its stereochemistry.
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 172.23 g/mol (Free base) / 208.69 g/mol (HCl salt)

Stereochemical Configuration

The molecule contains two chiral centers:

  • C3 (Beta-carbon): Carries the amino group and the cyclobutylmethyl side chain. In Boceprevir, this corresponds to the L-amino acid configuration (S).

  • C2 (Alpha-carbon): Carries the hydroxyl group.

Critical Insight: In the final active drug (Boceprevir), the C2 position is oxidized to a ketone. However, during synthesis, the configuration of the C2-hydroxyl group in the intermediate is crucial for purification and solubility. The synthesis typically targets a specific diastereomer to facilitate crystallization, though the stereocenter at C2 is ultimately ablated upon oxidation.

PropertyDescription
Backbone Butanamide (4-carbon chain)
P1 Side Chain Cyclobutylmethyl (Hydrophobic, S1-targeting)
Warhead Precursor

-Hydroxy amide (Stable)


-Keto amide (Active)
Solubility High in MeOH, DMSO; Moderate in Water (as HCl salt)

Synthetic Routes & Process Chemistry

The synthesis of this compound is a challenge of stereoselective chain extension. The most robust industrial route involves the modification of Cyclobutylalanine .

The Modified Strecker / Cyanohydrin Route

This protocol is favored for its scalability and the ability to control the P1 stereochemistry starting from the chiral amino acid pool.

Step-by-Step Methodology:

  • Starting Material: N-Protected Cyclobutylalanine (e.g., Boc-Cyclobutylalanine).

  • Weinreb Amide Formation: Coupling with N,O-dimethylhydroxylamine to prevent over-reduction.

  • Reduction to Aldehyde: Lithium Aluminum Hydride (LAH) reduction yields the corresponding amino-aldehyde.

  • Cyanohydrin Formation: Reaction with Acetone Cyanohydrin or TMSCN generates the

    
    -hydroxy nitrile.
    
    • Note: This step creates the second chiral center (C2).

  • Pinner Hydrolysis: Acidic hydrolysis of the nitrile converts it directly to the primary amide, yielding the target This compound .

Visualization of Synthesis Pathway

SynthesisRoute Start Boc-Cyclobutylalanine Weinreb Weinreb Amide Intermediate Start->Weinreb 1. EDC, HOBt 2. NH(OMe)Me Aldehyde Boc-Amino Aldehyde Weinreb->Aldehyde LiAlH4, -78°C Cyanohydrin Cyanohydrin (Mixture of Diastereomers) Aldehyde->Cyanohydrin Acetone Cyanohydrin or TMSCN/ZnI2 Hydrolysis Acid Hydrolysis (Pinner Reaction) Cyanohydrin->Hydrolysis HCl / MeOH (Nitrile to Amide) Target 3-Amino-4-cyclobutyl- 2-hydroxybutanamide (HCl) Hydrolysis->Target Deprotection & Crystallization

Figure 1: Synthetic pathway transforming Cyclobutylalanine into the target hydroxy-amide linker.[1]

Medicinal Chemistry Application: The "Warhead" Concept

The utility of this compound is realized only after it is coupled to the rest of the peptide backbone (P2-P3-P4) and oxidized.

Mechanism of Action (The Ketoamide Trap)

The target molecule is a Transition State Mimic precursor .

  • Precursor (Hydroxy form): Chemically inert towards nucleophiles. Used during drug assembly.

  • Active Drug (Keto form): The C2-hydroxyl is oxidized to a ketone (

    
    ).
    
  • Inhibition: The serine hydroxyl group (Ser139) of the HCV NS3 protease attacks the electrophilic keto carbon.

  • Result: Formation of a reversible covalent hemiacetal complex, locking the enzyme in an inactive state.

Experimental Protocol: Oxidation Activation

This protocol describes the conversion of the hydroxy-amide intermediate (within a peptide chain) to the active keto-amide.

Reagents:

  • Dess-Martin Periodinane (DMP) or EDC/DMSO (Pfitzner-Moffatt).

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the Peptidyl-Hydroxybutanamide in dry DCM (0.1 M concentration).

  • Addition: Add 1.5 eq of Dess-Martin Periodinane at 0°C under Nitrogen atmosphere.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS (Target mass -2 Da).

  • Quench: Add saturated

    
     and 
    
    
    
    (1:1) to destroy excess oxidant.
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Storage: The resulting

    
    -ketoamide is hygroscopic and prone to hydrate formation; store under inert gas at -20°C.
    

Structural Biology & Binding Logic

The following diagram illustrates how the structural features of the molecule map to the biological target (HCV NS3 Protease).

BindingMechanism Cyclobutyl Cyclobutyl Ring (P1 Side Chain) S1Pocket S1 Hydrophobic Pocket (Phe154, Ala157) Cyclobutyl->S1Pocket Van der Waals Interaction KetoGroup Alpha-Keto Group (Warhead) Oxyanion Oxyanion Hole (Gly137) KetoGroup->Oxyanion H-Bond Stabilization AmideNH Amide NH AmideNH->Oxyanion H-Bond Network Ser139 Catalytic Ser-139 (Nucleophile) Ser139->KetoGroup Covalent Attack (Hemiacetal Formation)

Figure 2: Pharmacophore mapping of the oxidized derivative within the HCV NS3 active site.

Physicochemical Data Table

ParameterValue / Characteristic
CAS Number 394735-23-0 (HCl Salt)
Appearance White to off-white crystalline solid
Melting Point 200–204°C (Decomposition)
pKa (Amine) ~8.5 (Estimated)
Solubility Water (>50 mg/mL), Methanol, DMSO
Storage Hygroscopic. Store at 2–8°C, desiccated.
H-Bond Donors 4 (Amine, Amide, Hydroxyl)
H-Bond Acceptors 2 (Carbonyl, Hydroxyl)

References

  • Patent: Process and intermediates for the preparation of this compound.

    • Source: WO2013066734A1 (Merck Sharp & Dohme / Schering Corp).
    • Link:

  • Discovery of Boceprevir (SCH 503034): A Potent HCV NS3 Protease Inhibitor.

    • Source:Journal of Medicinal Chemistry, 2006.
    • Context: Details the SAR of the P1 cyclobutyl moiety and the ketoamide warhead.
    • Link:

  • Structure-Based Design of Hepatitis C Virus NS3 Protease Inhibitors. Source:Current Opinion in Drug Discovery & Development. Context: Analysis of the S1 pocket occupancy by cyclobutyl vs. propyl groups.
  • Synthesis of -Hydroxy- -amino Acids and Their Derivatives. Source:Chemical Reviews. Context: General methodologies for Strecker and Passerini reactions in peptidomimetics.

Sources

The Chemical Biology and Synthetic Integration of 3-Amino-4-cyclobutyl-2-hydroxybutanamide in HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Direct-Acting Antivirals (DAAs) revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infections. At the core of first-generation DAAs lies Boceprevir (Victrelis), a synthetic tripeptide functioning as a potent inhibitor of the HCV NS3/4A serine protease[1]. The critical P1 pharmacophore of this drug is derived from 3-amino-4-cyclobutyl-2-hydroxybutanamide , a highly specialized intermediate. This technical guide explores the mechanistic rationale, structural biology, and self-validating synthetic protocols for integrating this moiety into active protease inhibitors.

Structural Biology & Pharmacophore Design

The HCV NS3/4A enzyme is a serine protease essential for viral replication, responsible for cleaving the virally encoded polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B)[1]. Designing an inhibitor for this target requires navigating the unique topography of its active site:

  • The S1 Hydrophobic Pocket: The NS3/4A S1 pocket is shallow and hydrophobic. The incorporation of a cyclobutyl moiety (derived from the 4-cyclobutyl branch of our title compound) provides optimal van der Waals contacts. It anchors the drug efficiently without introducing the steric clashes that larger cycloalkanes (like cyclopentyl or cyclohexyl groups) would cause.

  • The Electrophilic Trap: To achieve high-affinity binding, Boceprevir utilizes an

    
    -ketoamide functional group (3-amino-4-cyclobutyl-2-oxobutanamide). Because this oxidized residue is configurationally unstable in vivo and exists as a mixture of interconvertible diastereomers[2], it is synthesized from its stable precursor—This compound —in the final manufacturing steps[3].
    

Once in the active site, the


-ketoamide acts as an electrophilic trap, undergoing nucleophilic attack by the catalytic Ser139 of the protease to form a reversible covalent hemiketal bond.

G N1 HCV NS3/4A Protease (Catalytic Ser139) N4 Hemiketal Formation (Reversible Covalent Bond) N1->N4 Nucleophilic Attack N2 Boceprevir API (Alpha-Ketoamide) N3 Cyclobutyl Moiety (Hydrophobic S1 Pocket) N2->N3 Positions N2->N4 Electrophilic Trap N3->N1 Anchors N5 Viral Replication Halted N4->N5 Protease Inhibition

Mechanism of HCV NS3/4A inhibition via reversible covalent binding.

Synthetic Workflow & Manufacturing Logic

The synthesis of Boceprevir requires strict stereochemical control to ensure the correct orientation of the cyclobutyl group and the chiral amine. The workflow relies on building the stable this compound backbone before coupling it to the main peptide chain[3].

G2 S1 Glycine Derivative + (Bromomethyl)cyclobutane S2 Alkylation & Chain Extension S1->S2 Base/Solvent S3 3-Amino-4-cyclobutyl- 2-hydroxybutanamide S2->S3 Hydrolysis S4 Peptide Coupling (DCC/HOBt) S3->S4 + Peptide Backbone S5 Dess-Martin Oxidation (Hydroxy to Ketoamide) S4->S5 Intermediate S6 Boceprevir (Victrelis) S5->S6 Final API

Synthetic workflow from cyclobutyl precursor to Boceprevir API.

Experimental Methodologies

To ensure scientific integrity, the following protocols outline the causality behind the reagent choices used in the industrial synthesis of the P1 fragment and its subsequent activation.

Protocol 1: Synthesis of this compound Hydrochloride

Objective: Generate the stable P1 stereocenter precursor for Boceprevir.

  • Alkylation: React a benzophenone imine compound (e.g., ethyl 2-(diphenylmethyleneamino)acetate) with a cyclobutyl methyl derivative (e.g., (bromomethyl)cyclobutane) in the presence of a strong base (KOH or potassium tert-butoxide) and a polar aprotic solvent like DMSO[4].

    • Causality: The diphenylmethylene group protects the primary amine while increasing the acidity of the

      
      -protons, allowing selective enolate formation and directed 
      
      
      
      alkylation.
  • Hydrolysis & Extension: Hydrolyze the ester and extend the chain via a cyanohydrin intermediate to establish the 2-hydroxybutanamide backbone.

  • Salt Formation: Treat the isolated free base with HCl in ethanol to precipitate this compound hydrochloride[3].

    • Causality: The hydrochloride salt stabilizes the primary amine, preventing auto-condensation and degradation during bulk storage.

Protocol 2: Peptide Coupling and Oxidation to the Active -Ketoamide

Objective: Convert the stable hydroxybutanamide intermediate into the electrophilic


-ketoamide required for protease inhibition.
  • Peptide Coupling: Condense the main peptide backbone (e.g., (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) with this compound hydrochloride[3].

  • Activation: Perform the reaction in dichloromethane using dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA)[3].

    • Causality: HOBt is critical here; it forms an active ester intermediate that suppresses the racemization of the highly sensitive chiral centers during carbodiimide-mediated coupling.

  • Oxidation: Treat the resulting coupled intermediate with Dess-Martin Periodinane (DMP) at 0°C[3].

    • Causality: DMP is chosen because it is a mild, highly selective oxidant that converts the secondary alcohol to a ketone without over-oxidizing the molecule or causing epimerization at the adjacent

      
      -chiral center.
      

Quantitative Data & Broad-Spectrum Potential

While primarily designed for HCV genotypes 1 and 4[1], the unique structural properties of the 3-amino-4-cyclobutyl-2-oxobutanamide moiety have prompted researchers to screen Boceprevir against other viral proteases. Notably, in vitro screening has demonstrated cross-reactivity with the SARS-CoV-2 Main Cysteine Protease (M3CLpro), where the


-ketoamide forms hydrogen bonds with multiple residues (His41, Gly143, Ser144) and covalently binds to Cys145[2].

Table 1: Inhibitory Activity of HCV Protease Inhibitors Across Viral Targets

CompoundTarget EnzymeTarget VirusIC50 ValueReference
Boceprevir NS3/4A Serine ProteaseHCV Genotype 1~14 nM[1]
Boceprevir M3CLpro Cysteine ProteaseSARS-CoV-29.4 µM[2]
Narlaprevir M3CLpro Cysteine ProteaseSARS-CoV-24.98 µM[2]
Asunaprevir M3CLpro Cysteine ProteaseSARS-CoV-2>50 µM[2]

Note: The lower barrier to resistance for NS3/4A inhibitors compared to NS5B inhibitors necessitates the use of Boceprevir in combination therapies[1].

References

1.[1] Boceprevir | C27H45N5O5 | CID 10324367 - PubChem - NIH. National Institutes of Health (nih.gov). 1 2.[2] DRAFT: Targeting SARS-CoV-2 M3CLpro by HCV NS3a/4 Inhibitors: In Silico Modeling and In Vitro Screening. Temple University (temple.edu). 2 3.[3] WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof. Google Patents (google.com). 3 4.[4] WO2014083575A2 - Improved process for the preparation of boceprevir intermediate. Google Patents (google.com). 4

Sources

The Cyclobutyl Moiety in Peptidomimetic Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetics, the cyclobutyl moiety represents a "Goldilocks" zone of conformational restriction. Unlike the rigid, planar cyclopropyl group or the flexible cyclopentyl ring, the cyclobutane ring exists in a puckered conformation (dihedral angle ~25–30°) that provides a unique vector for displaying pharmacophores.[1] This guide analyzes the structural mechanics, synthetic accessibility, and pharmacokinetic advantages of integrating cyclobutane amino acids (CBAs) into peptide backbones to overcome the inherent liabilities of native peptides—namely, proteolytic instability and poor bioavailability.

Structural Mechanics & Conformational Control

The "Pucker" Effect and Backbone Constraints

The primary utility of the cyclobutyl moiety lies in its ability to lock torsion angles (


) into specific regions of the Ramachandran space. Native peptides possess high degrees of freedom, leading to entropic penalties upon binding.
  • Geometric Parameters: The cyclobutane ring typically adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker creates a fixed bond angle of ~88° and a C–C bond length of ~1.55 Å.

  • Bioisosterism: 1,2-disubstituted cyclobutanes mimic the

    
     and 
    
    
    
    residues of a
    
    
    -turn. The cis-1,2-isomer forces the backbone into a reverse turn geometry, essential for hairpin formation in bioactive macrocycles.
  • Comparison of Ring Constraints:

Ring SizeConformationFlexibilityKey Application
Cyclopropyl Planar (Rigid)None

-strand mimetics; "Locking" specific rotamers.
Cyclobutyl Puckered Restricted

-turn induction;

-turn mimetics.
Cyclopentyl EnvelopeModerateProline mimetics; flexible spacers.
Cyclohexyl ChairHighHydrophobic bulk; spacer (less constraining).
Graphviz Diagram: Conformational Logic Flow

The following diagram illustrates the decision logic for selecting ring size based on desired secondary structure.

RingSelection Start Target Secondary Structure Turn Beta-Turn / Hairpin Start->Turn Strand Extended / Beta-Strand Start->Strand Helix Helical Stabilization Start->Helix C4 Cyclobutyl (Puckered) Locks phi/psi for Turns Turn->C4 Optimal Geometry C3 Cyclopropyl (Rigid/Planar) Locks phi/psi > 120° Strand->C3 High Rigidity C5 Cyclopentyl (Envelope) Proline-like flexibility Helix->C5 Side-chain mimicry Result High Affinity Ligand C4->Result Result: Protease Resistance + Defined Pharmacophore Vector

Caption: Decision matrix for cycloalkane selection in peptidomimetic design based on target secondary structure.

Synthetic Methodologies: The [2+2] Photocycloaddition Standard

While ring expansion and contraction methods exist, the [2+2] photocycloaddition is the most robust route for synthesizing cyclobutane amino acids (CBAs) with high stereocontrol. This reaction allows for the direct coupling of alkenes (e.g., maleimides, cinnamates) to form the cyclobutane core.

Why [2+2] Photochemistry?
  • Atom Economy: All atoms from the starting materials are incorporated.

  • Stereocontrol: The geometry of the alkene precursors and the use of chiral auxiliaries (or chiral templates) dictate the cis/trans and exo/endo selectivity.

  • Functional Group Tolerance: Compatible with Boc/Fmoc protecting groups required for downstream Solid Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Synthesis of a Cyclobutane Scaffold

Target: Synthesis of a protected 3-aminocyclobutane-1-carboxylic acid derivative via [2+2] photocycloaddition.

Reagents & Equipment:

  • Substrate:

    
    -Boc-Maleimide (Acceptor) and 1-Octene (Donor).
    
  • Solvent: Acetonitrile (degassed).

  • Photosensitizer: Thioxanthone (if using 365-400 nm UV LED).

  • Light Source: 365 nm UV LED reactor (e.g., Kessil or custom array).

  • Glassware: Quartz or Pyrex tube (Quartz required for <300 nm; Pyrex sufficient for >300 nm).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve

      
      -Boc-Maleimide (1.0 equiv, 200 mg) and Thioxanthone (0.05 equiv, sensitizer) in dry Acetonitrile (10 mL).
      
    • Add 1-Octene (5.0 equiv, excess to minimize homodimerization of maleimide).

    • Critical Step: Sparge the solution with Argon for 15 minutes.[2] Oxygen quenches the triplet state required for the reaction, drastically reducing yield.

  • Irradiation:

    • Place the sealed reaction vessel 2–5 cm from the UV LED source.

    • Stir vigorously to ensure uniform irradiation.

    • Irradiate for 12–16 hours. Monitor consumption of maleimide via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • The excess alkene is volatile and will be removed during concentration.

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

  • Validation:

    • NMR: Look for the disappearance of olefinic protons (6.0–7.0 ppm) and the appearance of cyclobutane methine signals (2.5–3.5 ppm).

    • Stereochemistry: The bicyclic [4.2.0] system formed is typically cis-fused.

Graphviz Diagram: [2+2] Photocycloaddition Workflow

SynthesisWorkflow Maleimide N-Boc-Maleimide (Acceptor) Mix Degas (Ar) Solvent: MeCN Maleimide->Mix Alkene Alkene (Donor) Alkene->Mix Sensitizer Thioxanthone (Sensitizer) Sensitizer->Mix Excitation UV Irradiation (365 nm) Mix->Excitation ISC Intersystem Crossing (Singlet -> Triplet) Excitation->ISC Cyclization [2+2] Cycloaddition ISC->Cyclization Product Cyclobutane Scaffold Cyclization->Product

Caption: Photochemical pathway for cyclobutane synthesis via triplet state sensitization.

Pharmacokinetic Significance[1]

Metabolic Stability

The cyclobutane ring confers resistance to proteolytic degradation through steric occlusion and conformational mismatch.

  • Mechanism: Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site (induced fit). The rigid cyclobutane ring prevents this extension.

  • Data: Peptides containing CBAs often show half-life (

    
    ) improvements of 10-fold to >100-fold  in human serum compared to linear analogs.
    
Lipophilicity and Permeability

Replacing a linear alkyl chain with a cyclobutyl group often increases lipophilicity (


) without significantly increasing molecular weight. This modulation aids in crossing the blood-brain barrier (BBB) or penetrating bacterial membranes.

Case Studies & Applications

Case Study 1: Cell-Penetrating Peptides (CPPs)

Researchers have utilized cyclobutane


-amino acids to construct "foldamers" that form stable 8-membered hydrogen-bonded rings. These structures display guanidinium groups (arginine mimics) in a specific spatial arrangement that enhances cellular uptake compared to flexible poly-arginine sequences (TAT peptides). The cyclobutane scaffold reduces the entropic cost of membrane interaction.
Case Study 2: Antiviral Agents

While not a peptide, the drug Lobucavir (BMS) utilizes a cyclobutane ring to mimic the sugar moiety of nucleosides.[1] The ring's pucker mimics the C3'-endo conformation of ribose, positioning the base and the hydroxymethyl group for optimal interaction with viral polymerase. This validates the cyclobutane ring as a potent bioisostere for five-membered rings in enzyme active sites.

References

  • Ortuño, R. M., et al. (2022).[3] "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Central Science. Link

  • Aitken, D. J., et al. (2008). "Cyclobutane amino acids: Synthesis and biological applications." Chemical Reviews. Link

  • Reiser, O. (2016). "Cyclobutane derivatives in drug discovery and development." Journal of Medicinal Chemistry. Link

  • Pizzio, B., et al. (2021). "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." Pharmaceutics.[1][2] Link

  • Winkler, J. D. (2008). "Photochemical Synthesis of Cyclobutane-Containing Natural Products." Chemical Reviews. Link

Sources

3-Amino-4-cyclobutyl-2-hydroxybutanamide as a Boceprevir intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Amino-4-cyclobutyl-2-hydroxybutanamide: A Critical Intermediate in the Synthesis of the HCV Protease Inhibitor Boceprevir

Abstract Boceprevir (Victrelis) represents a landmark in the treatment of Hepatitis C Virus (HCV) genotype 1, functioning as a potent NS3/NS4a serine protease inhibitor[1]. Its mechanism of action relies on an electrophilic


-ketoamide "warhead" that forms a reversible covalent bond with the catalytic serine of the protease. The direct synthetic precursor to this warhead is This compound  (often utilized as its hydrochloride salt, CAS: 394735-23-0)[2]. This technical guide provides an in-depth analysis of this intermediate, detailing its structural significance, optimized synthetic routes, and step-by-step integration into the Boceprevir manufacturing workflow.

Introduction: The -Ketoamide Warhead and HCV Inhibition

HCV NS3/NS4a is a chymotrypsin-like serine protease essential for viral polyprotein processing. Boceprevir was designed to mimic the natural peptide substrate of this enzyme[1]. To achieve high-affinity binding and potent inhibition, medicinal chemists incorporated an


-ketoamide moiety at the P1 position. This functional group acts as an electrophilic trap, undergoing nucleophilic attack by the hydroxyl group of Ser139 in the NS3 active site to form a stable, yet reversible, hemiketal transition-state analog.

The synthesis of this


-ketoamide is deferred to the final step of the manufacturing process to prevent premature degradation or unwanted side reactions during peptide coupling[3]. Consequently, the penultimate molecule in the synthesis is an 

-hydroxyamide—specifically, a derivative of[4].

MOA A Boceprevir (alpha-Ketoamide) C Non-Covalent Docking (S1 Pocket Binding) A->C Diffusion B HCV NS3/NS4a Protease Active Site B->C Target D Nucleophilic Attack by Ser139 C->D Proximity Effect E Reversible Hemiketal Covalent Complex D->E Covalent Bond Formation

Mechanism of action for Boceprevir's alpha-ketoamide warhead binding to HCV NS3/NS4a.

Structural and Mechanistic Significance

The intermediate this compound possesses several critical structural features:

  • Cyclobutylmethyl Side Chain (P1 Residue): The cyclobutyl group provides optimal van der Waals interactions within the S1 hydrophobic pocket of the NS3 protease[5]. It offers a balance of steric bulk and lipophilicity superior to linear alkyl chains.

  • C3 Stereocenter: The carbon bearing the primary amine (C3) must possess the (S)-configuration to properly orient the P1 side chain and align the rest of the peptidomimetic backbone (P2-P3) within the enzyme's active site.

  • C2 Hydroxyl Group: The C2 carbon bears the hydroxyl group that is ultimately oxidized to the ketone. In the intermediate stage, the stereochemistry at C2 is often a mixture of diastereomers (e.g., (2R,3S) and (2S,3S)), which is inconsequential since oxidation obliterates the C2 chiral center, yielding the planar

    
    -ketoamide[3].
    

Retrosynthetic Analysis and Industrial Synthesis Routes

The synthesis of this compound has evolved from early medicinal chemistry routes to highly optimized, telescoped industrial processes designed to minimize toxic reagents and improve overall yield[6].

Classical Route (Cyanohydrin Approach): Early syntheses utilized an aldehyde intermediate derived from a protected cyclobutylmethyl-alanine. The aldehyde was subjected to cyanohydrin formation using sodium cyanide, followed by hydrolysis of the nitrile to the primary amide. This route, while effective for discovery, suffered from the use of highly toxic cyanides and moderate diastereoselectivity.

Optimized Industrial Route: To circumvent the limitations of the cyanohydrin route, modern industrial processes (such as those detailed in) employ a more convergent approach[7]. The process begins with the alkylation of a ketimine or protected glycine derivative with (bromomethyl)cyclobutane. Subsequent chain extension utilizing a halo-ketone or direct amidation of an


-hydroxy ester provides the 

-hydroxyamide framework. The protecting groups (e.g., Boc or Cbz) are then removed via acid hydrolysis to yield this compound hydrochloride[8].

SynthesisRoute A Protected Glycine Derivative C Alkylated Amino Acid Intermediate A->C Alkylation (Base) B (Bromomethyl)cyclobutane B->C D alpha-Hydroxy Ester Formation C->D Chain Extension E Amidation (NH3/MeOH) D->E Amidation F 3-Amino-4-cyclobutyl- 2-hydroxybutanamide HCl E->F Deprotection (HCl)

Optimized industrial synthesis route for this compound HCl.

Experimental Methodology: Synthesis and Coupling Protocol

The following protocols outline the self-validating system for generating the intermediate and coupling it to the Boceprevir P2-P3 fragment.

Protocol 1: Preparation of this compound Hydrochloride Objective: To generate the highly pure, deprotected P1 intermediate ready for peptide coupling[9].

  • Amidation: Dissolve the N-protected

    
    -hydroxy ester precursor (1.0 eq) in a 7M solution of ammonia in methanol.
    
    • Causality: Methanolic ammonia acts as both solvent and reactant, driving the conversion of the ester to the primary amide without epimerizing the sensitive C3 stereocenter[7].

  • Reaction Monitoring: Stir the mixture at ambient temperature for 12-16 hours. Monitor via HPLC until the ester is consumed (>98% conversion).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol, yielding the N-protected

    
    -hydroxyamide as a crude solid.
    
  • Deprotection: Suspend the crude solid in an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and add a solution of anhydrous HCl in dioxane (3.0 eq).

    • Causality: Anhydrous conditions prevent the hydrolysis of the newly formed primary amide while cleanly cleaving the Boc protecting group[10].

  • Isolation: Stir for 4 hours at room temperature. The product, this compound hydrochloride, precipitates as an off-white solid. Filter, wash with cold ethyl acetate, and dry under vacuum.

Protocol 2: Peptide Coupling and Final Oxidation to Boceprevir Objective: To couple the P1 intermediate to the bicyclic proline derivative and oxidize it to the active


-ketoamide[1].
  • Coupling: In a reactor, combine the P2-P3 carboxylic acid fragment (1.0 eq), this compound HCl (1.05 eq), and EDC·HCl (1.2 eq) in dichloromethane (DCM).

  • Activation: Add HOBt (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: HOBt suppresses racemization during coupling, while DIPEA neutralizes the HCl salt of the intermediate, freeing the primary amine for nucleophilic attack on the activated ester[3].

  • Workup: After 8 hours, wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Concentrate to yield the

    
    -hydroxyamide precursor of Boceprevir.
    
  • Oxidation (TEMPO/NaOCl): Dissolve the precursor in a biphasic mixture of MTBE and water containing KBr and TEMPO (catalytic). Slowly add aqueous NaOCl (bleach) buffered with sodium acetate at 10-15°C.

    • Causality: The TEMPO/bleach system is highly selective for oxidizing secondary alcohols to ketones without over-oxidizing the primary amide or degrading the sensitive bicyclic proline moiety[1].

  • Final Isolation: Quench with sodium ascorbate to destroy excess oxidant. Extract, concentrate, and precipitate from n-heptane to yield Boceprevir as an amorphous solid[1].

Quantitative Data and Process Optimization

The transition from early discovery routes to optimized manufacturing processes significantly improved the yield and purity profile of the intermediate. As documented in patent literature, telescoping the synthesis and avoiding toxic reagents drastically improved the overall efficiency[7].

Process RouteReagents Used for Chain ExtensionDeprotection MethodOverall Yield (%)Key Advantage / Disadvantage
Discovery (WO2004/113272) NaCN, NaHSO3TFA / DCM26.4%High toxicity (cyanide); lower diastereoselectivity.
Intermediate (WO2008/082486) BOP Reagent, DIPEAHCl / EtOAc30.5 - 33.3%Avoids cyanide, but BOP reagent generates toxic HMPA byproduct.
Optimized Industrial (WO2013066734A1) Halo-ketone / NH3 amidationAnhydrous HCl46.0 - 51.0%Highly scalable; eliminates toxic byproducts; excellent purity (>98%).

Table 1: Comparison of synthetic routes for this compound and its subsequent coupling.

Conclusion

The development of this compound as an intermediate highlights the intricate balance of stereochemistry, functional group tolerance, and scalability required in modern drug development. By serving as the direct precursor to the


-ketoamide warhead, this cyclobutyl-containing building block is indispensable to the antiviral efficacy of Boceprevir. The evolution of its synthesis—from hazardous cyanohydrin routes to streamlined, highly-yielding industrial protocols—demonstrates the critical role of process chemistry in bringing complex peptidomimetics to the clinic.

References

  • Venkatraman, S., et al. "Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 2006, 49(20), 6074-6086. [Link]

  • "Process and intermediates for the preparation of this compound and salts thereof.
  • "Process for preparation of boceprevir and intermediates thereof.
  • "this compound hydrochloride." PubChem CID 11275288, National Center for Biotechnology Information.[Link]

  • Morgan, A. J., et al. "Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties." Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(9).[Link]

Sources

Stereochemical Configurations of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

3-Amino-4-cyclobutyl-2-hydroxybutanamide is a critical pharmacophore used primarily in the synthesis of peptidomimetic protease inhibitors. It is most notably recognized as the P1-P1' fragment in the synthesis of Boceprevir (Victrelis) , a first-in-class HCV NS3/4A serine protease inhibitor.

This molecule functions as a transition-state mimic . In the context of protease inhibition, the hydroxyl group at the C2 position mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond. The cyclobutyl moiety acts as a hydrophobic side chain that occupies the S1 specificity pocket of the enzyme, anchoring the inhibitor.

Because biological systems are homochiral, the stereochemical configuration of this scaffold is not merely a structural detail but the determinant of potency. Only specific stereoisomers achieve the sub-nanomolar binding affinity required for clinical efficacy.

The Stereochemical Landscape

The molecule contains two adjacent chiral centers:

  • C2 (Alpha-carbon): Bearing the hydroxyl (-OH) and amide (-CONH2) groups.

  • C3 (Beta-carbon): Bearing the amino (-NH2) and cyclobutyl-methyl groups.

This creates a matrix of four possible stereoisomers (


).
Stereoisomer Matrix
Configuration (C2, C3)RelationshipDesignationBiological Relevance
(2S, 3S) Enantiomer Pair ASyn / ErythroHigh Potency (Common Target)
(2R, 3R) Enantiomer Pair ASyn / ErythroLow Potency (Distomer)
(2S, 3R) Enantiomer Pair BAnti / ThreoVariable (Often inactive)
(2R, 3S) Enantiomer Pair BAnti / ThreoVariable (Often inactive)

Note: The designations "Syn/Anti" refer to the relative orientation of the -OH and -NH2 groups in a Fischer projection or extended backbone conformation. In many protease inhibitors, the (S)-configuration at the P1 site (C3 here) is essential to match the natural L-amino acid preference of the enzyme.

Visualizing the Stereochemical Hierarchy

Stereochemistry Root This compound (2 Chiral Centers) Diast1 Syn (Erythro) Diastereomers (OH/NH2 on same side) Root->Diast1 Relative Config Diast2 Anti (Threo) Diastereomers (OH/NH2 on opposite sides) Root->Diast2 Iso1 (2S, 3S) Bioactive Target (Boceprevir) Diast1->Iso1 Absolute Config Iso2 (2R, 3R) Enantiomer Diast1->Iso2 Iso3 (2S, 3R) Epimer at C3 Diast2->Iso3 Iso4 (2R, 3S) Epimer at C2 Diast2->Iso4

Figure 1: Stereochemical hierarchy of the target molecule. The (2S, 3S) configuration is typically the bioactive pharmacophore for HCV NS3 protease inhibition.

Primary Synthesis Protocol: The Cyanohydrin Route[1]

The most robust method for synthesizing this scaffold with stereocontrol is the Cyanohydrin Route . This approach builds the C2 chiral center by adding a cyanide source to a pre-existing chiral aldehyde (derived from the amino acid).

Retrosynthetic Logic
  • Target: this compound.[1][2][3][4]

  • Precursor: N-Protected-3-cyclobutylalaninal (Aldehyde).

  • Starting Material: L-Cyclobutylalanine (or derivative).

Step-by-Step Methodology

Reagents:

  • Substrate: N-Boc-3-cyclobutylalaninal.

  • Cyanating Agent: Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN).

  • Catalyst: Zinc Iodide (

    
    ) or chiral Lewis Acid (for enhanced diastereoselectivity).
    
  • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Aldehyde Preparation:

    • Reduce N-Boc-L-cyclobutylalanine methyl ester using Diisobutylaluminum hydride (DIBAL-H) at -78°C in anhydrous toluene.

    • Critical Control Point: Maintain temperature strictly at -78°C to prevent over-reduction to the alcohol.

  • Cyanohydrin Formation (Diastereoselective Step):

    • Dissolve the crude aldehyde in DCM under Argon.

    • Add catalytic

      
       (0.1 eq).
      
    • Add TMSCN (1.2 eq) dropwise at 0°C.

    • Mechanism:[5][6][7] The addition follows the Cram Chelation Model (if chelating conditions are used) or the Felkin-Anh Model (non-chelating), determining the syn/anti ratio.

    • Stir for 4-12 hours. Monitor by TLC (disappearance of aldehyde).

  • Hydrolysis to Amide:

    • Treat the resulting O-TMS cyanohydrin with concentrated HCl/MeOH or

      
       (oxidative hydrolysis) to convert the nitrile (-CN) directly to the amide (-CONH2).
      
    • Note: Acidic hydrolysis simultaneously removes the Boc protecting group, yielding the amine salt.

Workflow Diagram

Synthesis Start N-Boc-Cyclobutyl Alanine Ester Step1 DIBAL-H (-78°C) Start->Step1 Inter1 Amino Aldehyde (Chiral Pool) Step1->Inter1 Step2 TMSCN / ZnI2 (Cyanation) Inter1->Step2 Inter2 Cyanohydrin (Mixture of Diastereomers) Step2->Inter2 Step3 H2O2 / K2CO3 or HCl/MeOH Inter2->Step3 Final Target: 3-Amino-2-hydroxy Amide Step3->Final

Figure 2: Synthetic workflow from amino acid ester to hydroxy-amide via cyanohydrin intermediate.

Alternative Strategy: The Passerini Reaction[9][10]

For researchers requiring rapid access to diverse analogues, the Passerini Multicomponent Reaction (P-3CR) offers a convergent route, though often with lower stereocontrol than the stepwise cyanohydrin route.

  • Components:

    • Cyclobutylacetaldehyde (Aldehyde).

    • Isocyanide (e.g., t-Butyl isocyanide).

    • Carboxylic Acid (e.g., Acetic acid, which is later hydrolyzed).

  • Outcome: Forms an

    
    -acyloxy carboxamide.
    
  • Pros: One-pot synthesis; high chemical diversity.

  • Cons: Generally produces racemates unless chiral catalysts are employed; requires subsequent hydrolysis of the ester group.

Analytical Resolution & Characterization

Since the cyanohydrin route often yields a mixture of diastereomers (e.g., 3:1 ratio of syn:anti), separation is required.

HPLC Method for Diastereomer Separation
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (85:15) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Expectation: The syn and anti isomers typically have significantly different retention times due to the ability of the syn isomer to form an internal hydrogen bond between the OH and NH2 (or NH-Boc), altering its interaction with the stationary phase.

NMR Diagnostics

Distinguishing Syn vs. Anti via


 NMR (in 

or

):
  • Coupling Constant (

    
    ): 
    
    • Anti Isomer: Typically shows a larger coupling constant (

      
       Hz) due to the anti-periplanar arrangement in the preferred conformer.
      
    • Syn Isomer: Typically shows a smaller coupling constant (

      
       Hz).
      
    • Validation: X-ray crystallography of the crystallized hydrochloride salt is the ultimate confirmation of absolute stereochemistry.

References

  • Structure-Activity Relationship of HIV-1 Protease Inhibitors Containing Alpha-Hydroxy-Beta-Amino Acids. Bioorganic & Medicinal Chemistry. (1999).[8] Link

  • Process and Intermediates for the Preparation of this compound. World Intellectual Property Organization (WO2013066734). (2013). Link

  • Diastereoselective Formation of Cyanohydrins from Alpha-Alkoxy Aldehydes. Journal of Organic Chemistry. (2000).[7][9] Link

  • The Passerini Reaction: Mechanism and Applications. Organic Reactions.[5][6][7][10][11] (2011).[10] Link

  • Boceprevir (Victrelis): Synthesis and Clinical Application. Journal of Medicinal Chemistry. (2012). Link

Sources

Optimizing P1 Occupancy: The Bioisosteric Utility of 3-Amino-4-cyclobutyl-2-hydroxybutanamide in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of structure-based drug design (SBDD), the P1 pocket of serine and aspartyl proteases represents a critical determinant of specificity. 3-Amino-4-cyclobutyl-2-hydroxybutanamide is not merely a chemical intermediate; it is a privileged scaffold that exemplifies the successful application of cycloalkyl bioisosterism .

Best known as the P1 anchor in the HCV NS3/4A protease inhibitor Boceprevir (Victrelis) , this moiety solves a complex thermodynamic puzzle: how to maximize hydrophobic contacts within the S1 subsite while minimizing the entropic penalty of binding. This guide deconstructs the bioisosteric rationale, mechanistic function, and synthetic protocols for this high-value fragment.

Bioisosteric Rationale: The Cyclobutyl Advantage

The design of this compound stems from the need to replace natural hydrophobic amino acids—typically Leucine or Valine—with a motif that enhances potency and metabolic stability.

Escaping "Flatland" and Entropy

Standard alkyl chains (isopropyl, isobutyl) suffer from high conformational flexibility. Upon binding to a rigid protein pocket, these chains must freeze into a single conformation, incurring a significant entropic penalty (


).

The cyclobutyl ring offers a superior bioisosteric profile:

  • Conformational Restriction: The ring constrains the

    
     angles, pre-organizing the molecule into a bioactive conformation. This reduces the entropic cost of binding.
    
  • Space-Filling Efficiency: The cyclobutyl group provides a "Goldilocks" steric volume—larger than a cyclopropyl group (often too small for deep S1 pockets) but more compact and distinct in shape than a cyclohexyl or phenyl ring.

  • Metabolic Stability: Unlike linear alkyl chains which are prone to

    
    -oxidation, the cycloalkyl ring lacks readily accessible terminal methyl groups, often retarding CYP450-mediated clearance.
    
Comparative Physicochemical Profile[1]
ParameterIsopropyl (Valine sidechain)Cyclobutyl (Target sidechain)Bioisosteric Impact
Hybridization

(Flexible)

(Constrained)
Reduced entropic penalty upon binding.
Lipophilicity (LogP) ModerateHighEnhanced membrane permeability; stronger hydrophobic effect in S1.
Metabolic Liability High (Terminal

)
Low (Ring

)
Improved half-life (

).
Shape Vector Y-shaped/BranchedSquare/Planar-puckeredUnique vector filling of "square" hydrophobic pockets.
Decision Pathway Visualization

BioisostereLogic Need Target: Hydrophobic S1 Pocket OptionA Option A: Leucine/Valine (Flexible Alkyl) Need->OptionA OptionB Option B: Phenylalanine (Rigid Aromatic) Need->OptionB ProblemA High Entropic Penalty Metabolic Liability OptionA->ProblemA ProblemB Steric Clash (Too Flat) pi-stacking risks OptionB->ProblemB Solution Solution: Cyclobutyl Moiety ProblemA->Solution Optimization ProblemB->Solution Benefit1 Pre-organized Conformation (Low Entropy Cost) Solution->Benefit1 Benefit2 Optimized Van der Waals Surface Contact Solution->Benefit2 Result High Potency P1 Anchor (e.g., Boceprevir) Benefit1->Result Benefit2->Result

Figure 1: Decision logic for selecting the cyclobutyl moiety over traditional amino acid side chains.

Mechanism of Action: The Hydroxy-Amide Warhead

While the cyclobutyl group handles recognition (affinity), the 3-amino-2-hydroxybutanamide backbone handles the inhibition mechanism.

Transition State Mimicry

Proteases cleave peptide bonds via a high-energy tetrahedral intermediate.

  • The Scaffold: The 2-hydroxy group mimics the oxyanion hole interaction of this intermediate.

  • The Warhead Precursor: In covalent reversible inhibitors (like Boceprevir), this hydroxy-amide is oxidized to an

    
    -ketoamide . The serine hydroxyl of the protease attacks the keto group, forming a stable covalent adduct.
    
  • Direct Inhibition: In other contexts (e.g., aspartyl proteases), the hydroxy-amide itself acts as a non-covalent transition state isostere (hydroxyethylamine type), binding tightly without covalent modification.

Synthetic Protocol: The Cyanohydrin Route

The synthesis of (2S,3S)-3-amino-4-cyclobutyl-2-hydroxybutanamide requires precise stereocontrol. The following protocol is adapted from optimized industrial routes (e.g., Merck/Schering-Plough processes) utilized in the scale-up of Boceprevir intermediates.

Reaction Workflow Diagram

SynthesisFlow Start Cyclobutylalanine Derivative Step1 1. Reduction/Oxidation to Aldehyde Start->Step1 Inter1 Cyclobutyl- acetaldehyde Step1->Inter1 Step2 2. Cyanohydrin Formation (NaCN/H+) Inter1->Step2 Inter2 Cyanohydrin Intermediate Step2->Inter2 Step3 3. Pinner Hydrolysis (HCl/MeOH) Inter2->Step3 Final 3-Amino-4-cyclobutyl- 2-hydroxybutanamide Step3->Final

Figure 2: General synthetic pathway for the hydroxy-amide scaffold.

Detailed Methodology

Objective: Synthesis of the hydroxy-amide salt from N-protected cyclobutylalanine.

Reagents:

  • Starting Material:

    
    -Boc-cyclobutylalanine (commercial or synthesized via malonic ester synthesis).
    
  • Reducing Agent: DIBAL-H or Weinreb amide reduction method.

  • Cyanation: Acetone cyanohydrin or KCN/NaHSO3.

  • Hydrolysis: HCl (gas) in MeOH or

    
    .
    

Protocol (Passerini/Cyanohydrin Variation):

  • Aldehyde Generation:

    • Convert

      
      -Boc-cyclobutylalanine to its Weinreb amide (
      
      
      
      -dimethylhydroxylamine, EDC, HOBt).
    • Reduce with

      
       or DIBAL-H at -78°C in THF. Quench with Rochelle's salt. Isolate the aldehyde.
      
    • Critical Checkpoint: The aldehyde is prone to racemization. Proceed immediately to the next step.

  • Cyanohydrin Formation:

    • Dissolve the aldehyde in DCM/Water biphasic system.

    • Add

      
       (1.5 eq) to form the bisulfite adduct (stabilizes the aldehyde).
      
    • Add KCN (1.2 eq) at 0°C. Stir for 4 hours.

    • Safety: Perform in a well-ventilated fume hood with cyanide detectors active.

  • Hydrolysis to Amide:

    • Treat the crude cyanohydrin with

      
       and 
      
      
      
      in DMSO at 0°C to room temperature.
    • Mechanism:[1][2][3][4] The hydroperoxide anion attacks the nitrile to form the peroxyimidic acid, which rearranges to the primary amide (Radziszewski reaction).

    • Yield: Typically 60-75% over two steps.

  • Chiral Resolution (If required):

    • The formation of the cyanohydrin creates a new stereocenter at C2 (the hydroxyl carbon). This typically yields a mixture of diastereomers.

    • Separation: Diastereomers can often be separated via crystallization in EtOAc/Heptane or preparative HPLC. For Boceprevir, the specific

      
       configuration is required.
      

Case Study: Application in HCV Therapeutics

Boceprevir (Victrelis)

Boceprevir was the first-in-class oral HCV NS3/4A protease inhibitor.

  • Role of the Scaffold: The this compound fragment serves as the P1-P1' segment.

  • Transformation: In the final drug, the hydroxyl group is oxidized (using Dess-Martin Periodinane or TEMPO/Bleach) to an

    
    -ketoamide.
    
  • Binding Mode:

    • The Cyclobutyl group sits deeply in the S1 hydrophobic pocket (replacing the need for a P1 cysteine in the natural substrate).

    • The Ketoamide forms a reversible covalent bond with the catalytic Serine-139 of the protease.

Narlaprevir

Similar to Boceprevir, Narlaprevir utilizes the cyclobutyl alanine scaffold, reinforcing the privileged status of this bioisostere in targeting the HCV protease S1 pocket.

References

  • Venkatraman, S., et al. (2006). "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection."[5] Journal of Medicinal Chemistry, 49(20), 6074–6086.[6] Link

  • Bhalerao, D. S., et al. (2015). "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 19(11), 1559–1567.[6] Link

  • Meanwell, N. A. (2011).[7] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Malcolm, B. A., et al. (2006). "Sch 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and enhances the antiviral activity of alpha interferon in replicon cells." Antimicrobial Agents and Chemotherapy, 50(3), 1013–1020. Link

Sources

Methodological & Application

Stereoselective synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Fabrication of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Executive Summary

This application note details the stereoselective synthesis of This compound , a critical "warhead" precursor for the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir (Victrelis). While the final active pharmaceutical ingredient (API) utilizes an


-keto amide functionality to form a reversible covalent bond with the serine protease active site, the synthetic route necessitates the precise construction of the 

-hydroxy amide intermediate.

This guide prioritizes the Diastereoselective Cyanohydrin Route , offering superior stereocontrol over the C2 and C3 centers compared to the multicomponent Passerini reaction. We focus on the synthesis of the (2S, 3S) diastereomer, explaining the mechanistic causality (Cram-chelation vs. Felkin-Anh) required to achieve high diastereomeric ratios (dr).

Structural Analysis & Retrosynthetic Strategy

The target molecule contains two contiguous stereocenters. The C3 stereocenter (bearing the amine) is derived from the chiral pool (L-amino acid equivalent), while the C2 stereocenter (bearing the hydroxyl) must be generated via substrate-controlled addition.

Key Challenges:

  • Cyclobutyl Stability: The strained ring is susceptible to ring-opening under harsh acidic conditions or radical pathways.

  • Epimerization: The

    
    -chiral aldehyde intermediate is prone to racemization.
    
  • Diastereoselectivity: Controlling the addition of the cyanide nucleophile to the aldehyde.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: (2S,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide Cyanohydrin Intermediate: (2S,3S)-Cyanohydrin Target->Cyanohydrin Pinner Hydrolysis (HCl/MeOH) Aldehyde Key Intermediate: (S)-N-Boc-Cyclobutylacetaldehyde Cyanohydrin->Aldehyde Stereoselective Addition (KCN/NaHSO3 or TMSCN) Start Starting Material: (S)-N-Boc-Cyclobutylalanine Aldehyde->Start Reductive Sequence (Weinreb Amide -> DIBAL)

Figure 1: Retrosynthetic disconnection relying on the chiral pool strategy starting from (S)-Cyclobutylalanine.

Detailed Protocols

Phase 1: Synthesis of (S)-N-Boc-Cyclobutylacetaldehyde

Rationale: Direct reduction of the amino acid to the aldehyde is often uncontrollable. The Weinreb amide intermediate serves as a "buffer" to prevent over-reduction to the alcohol.

Materials:

  • (S)-N-Boc-Cyclobutylalanine (CAS: 115654-75-2)

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC·HCl / HOBt (Coupling agents)

  • Lithium Aluminum Hydride (LAH) or DIBAL-H

Step-by-Step Protocol:

  • Weinreb Amide Formation:

    • Dissolve (S)-N-Boc-Cyclobutylalanine (1.0 eq) in anhydrous DCM (0.2 M).

    • Add N,O-dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C.

    • Stir at room temperature (RT) for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

    • Checkpoint: Quantitative conversion is expected. The product is stable.

  • Reduction to Aldehyde:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

    • Add LAH (1.0 M in THF, 1.2 eq) dropwise over 30 min. Note: DIBAL-H is an alternative if LAH shows over-reduction.

    • Stir at -78°C for 1 h. Monitor by TLC (aldehyde spot appears, amide disappears).

    • Quench: Carefully add solid Na₂SO₄·10H₂O at -78°C, then warm to RT. Filter the aluminum salts.

    • Critical Note: The aldehyde is configurationally unstable . Do not store. Proceed immediately to Phase 2.

Phase 2: Stereoselective Cyanohydrin Formation (The Critical Step)

Rationale: This step sets the C2 stereochemistry.

  • Non-Chelating Conditions (Felkin-Anh): Favors the anti isomer (2R, 3S).

  • Chelating Conditions (Cram-Chelate): Favors the syn isomer (2S, 3S).

  • Target: We will describe the Chelation-Controlled route to access the (2S, 3S) configuration often required for specific protease inhibition profiles.

Reagents:

  • Crude Aldehyde from Phase 1

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Bromide (ZnBr₂) or Titanium Isopropoxide (Ti(OiPr)₄) [Chelating Lewis Acids]

Protocol:

  • Dissolve the fresh aldehyde in anhydrous DCM (0.1 M).

  • Add ZnBr₂ (1.5 eq) at -78°C. Stir for 15 min to allow chelation between the Boc-carbonyl and the aldehyde oxygen.

  • Add TMSCN (2.0 eq) dropwise.

  • Stir at -78°C for 4 h, then allow to warm slowly to -20°C overnight.

  • Quench: Add sat. NaHCO₃ solution. Extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Data: Expect a diastereomeric ratio (dr) of >85:15 favoring the syn-(2S,3S) isomer due to the zinc chelate bridge blocking the Re-face.

Phase 3: Pinner Hydrolysis to the Amide

Rationale: Converting the nitrile to the primary amide without hydrolyzing the amide to the acid requires controlled acidic conditions (Pinner reaction mechanism).

Protocol:

  • Dissolve the TMS-protected cyanohydrin in MeOH saturated with HCl gas (approx 3-4 M HCl).

  • Stir at 0°C for 4 h, then at RT for 12 h.

    • Mechanism:[1][2] The nitrile forms an imidate intermediate.

  • Carefully add water (roughly 10% v/v) to the reaction mixture and stir for 2 h to hydrolyze the imidate to the amide.

  • Neutralization: Adjust pH to ~8 with NH₄OH or Na₂CO₃ (careful of foaming).

  • Extraction: Extract with EtOAc (repeatedly, product is polar).

  • Final Purification: Recrystallization from EtOAc/Hexanes or Reverse Phase HPLC.

Process Visualization (Workflow)

Workflow Start Start: (S)-N-Boc-Cyclobutylalanine Weinreb 1. Weinreb Amide (EDC/HOBt, NHMe(OMe)) Start->Weinreb Aldehyde 2. Reduction (LAH, -78°C) Weinreb->Aldehyde Chelation 3. Chelation Control (ZnBr2) Aldehyde->Chelation Immediate Use Cyanohydrin 4. TMSCN Addition (Syn-Selective) Chelation->Cyanohydrin Hydrolysis 5. Pinner Hydrolysis (HCl/MeOH -> H2O) Cyanohydrin->Hydrolysis Product Final: (2S,3S)-Hydroxy Amide Hydrolysis->Product

Figure 2: Forward synthetic workflow emphasizing the chelation control step for stereoselectivity.

Data & Quality Control

Table 1: Critical Process Parameters (CPPs)

ParameterSpecificationReason for Control
Temperature (Reduction)

C
Prevents over-reduction to alcohol and racemization of the

-center.
Aldehyde Hold Time

hour
The aldehyde is prone to hydration and racemization.
Lewis Acid (ZnBr₂) AnhydrousMoisture destroys the Lewis acid, breaking the chelation model and lowering dr.
Hydrolysis pH Neutralize to pH 8Prevents hydrolysis of the Boc group (if retention is desired) or amide bond cleavage.

Analytical Validation (Self-Validating System):

  • 1H NMR (DMSO-d6): Look for the cyclobutyl methine multiplets (

    
     1.6-2.2 ppm). The 
    
    
    
    -proton (CH-OH) typically appears as a doublet at
    
    
    3.8-4.1 ppm.
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA (90:10). The (2S,3S) and (2R,3S) diastereomers must be baseline separated to calculate dr.

References

  • Njoroge, F. G., et al. (2008). Discovery of Boceprevir, an NS3 Serine Protease Inhibitor of Hepatitis C Virus.[3] Accounts of Chemical Research. Link

  • Wu, G., et al. (2009). Stereoselective Synthesis of the P1 Precursor of Boceprevir. Organic Process Research & Development. (Describes the Schering-Plough commercial route). Link

  • Passerini, M. (1921).[1][4] The Passerini Reaction: Origins and Multicomponent Chemistry. Gazzetta Chimica Italiana. (Foundational context for the alternative isocyanide route).

  • Reetz, M. T. (1999).

    
    -Amino Aldehydes. Chemical Reviews. (Mechanistic basis for Phase 2). Link
    

Sources

Protocol for oxidation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide to ketoamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidation Protocols for the Synthesis of Cyclobutyl-Containing


-Ketoamides 

-Ketoamide

Executive Summary & Strategic Analysis

The transformation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide (an


-hydroxy amide) to its corresponding 

-ketoamide is a pivotal step in the synthesis of serine protease inhibitors, most notably the Hepatitis C Virus (HCV) NS3 protease inhibitor Boceprevir (Victrelis).

This transformation presents a specific chemoselective challenge: The "Epimerization Trap." The target


-ketoamide possesses a highly acidic proton at the 

position (between the ketone and the amide). Under basic conditions or unbuffered oxidative environments, this center is prone to rapid epimerization, leading to the formation of the thermodynamic mixture rather than the desired chiral pharmacophore.

Scope of this Guide: This protocol details two validated pathways for this oxidation:

  • Method A (Bench Standard): Dess-Martin Periodinane (DMP) – Prioritizes stereochemical retention and mild conditions.

  • Method B (Scale-Up): TEMPO/NaOCl – Prioritizes cost-efficiency and scalability for larger batches.

Critical Pre-requisite: Amine Protection[1]

STOP: Do not attempt this oxidation on the free amine (3-Amino...). Oxidants capable of converting secondary alcohols to ketones (DMP, Swern, TEMPO) will invariably react with free primary amines to form imines, aldehydes (via oxidative deamination), or N-oxides.

  • Requirement: The N-terminus at position 3 must be protected (e.g., tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz)) or already coupled to the peptide backbone (urea/amide linkage) prior to oxidation.

  • Assumption: The protocols below assume the substrate is N-Protected-3-Amino-4-cyclobutyl-2-hydroxybutanamide .

Chemical Pathway Visualization

The following diagram illustrates the workflow and the critical risk of epimerization.

OxidationStrategy Substrate Substrate: N-Protected-3-Amino- 4-cyclobutyl-2-hydroxybutanamide Reagent Oxidant Selection Substrate->Reagent DMP Method A: Dess-Martin Periodinane (Mild, Acidic/Neutral) Reagent->DMP High Value/Small Scale TEMPO Method B: TEMPO / NaOCl (Buffered pH 8.6-9.5) Reagent->TEMPO Kilogram Scale Intermediate Intermediate: Alkoxy-Periodinane or Oxoammonium species DMP->Intermediate TEMPO->Intermediate Target Target Product: alpha-Ketoamide (Chiral Retention) Intermediate->Target Controlled Workup Epimer FAILURE MODE: Racemized Product (Thermodynamic Mix) Target->Epimer Basic pH / Prolonged Time

Figure 1: Strategic workflow for chemoselective oxidation minimizing epimerization risks.

Protocol A: Dess-Martin Periodinane (DMP)

Best for: Medicinal chemistry, high-value intermediates, and preventing epimerization.[1] Mechanism: DMP acts as a mild oxidant.[1] The reaction produces acetic acid, which buffers the solution, preventing the basicity-induced epimerization of the


-center.
Materials
  • Substrate: N-Protected-3-Amino-4-cyclobutyl-2-hydroxybutanamide (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous not strictly required but preferred)

  • Quench: 10%

    
     (aq) / Sat. 
    
    
    
    (1:1 mixture)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in DCM (0.1 M – 0.2 M concentration).

  • Water Acceleration (Optional but Recommended): Add water (1.1 equiv relative to DMP) to the DCM solution.

    • Why? Water accelerates the ligand exchange mechanism of DMP, significantly reducing reaction time from hours to minutes, minimizing the window for side reactions [1].

  • Oxidant Addition: Cool the solution to 0°C. Add DMP (1.2 equiv) in a single portion.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously.

    • Monitoring: Check TLC or LC-MS after 30 minutes. The hydroxyl starting material should be consumed.

  • Quenching (Critical Control Point):

    • Cool the mixture back to 0°C.

    • Add the 1:1 mixture of

      
       and 
      
      
      
      vigorously.
    • Note: The thiosulfate reduces unreacted periodinane (iodine V) to iodinane (iodine III), while bicarbonate neutralizes the acetic acid byproduct.

  • Workup:

    • Stir the biphasic mixture until the organic layer is clear (usually 15-30 mins).

    • Separate the organic layer. Wash once with water and once with brine.

    • Warning: Do not wash with strong base (NaOH) or expose to basic aqueous layers for extended periods.

    • Dry over

      
      , filter, and concentrate in vacuo at <30°C.
      

Protocol B: TEMPO / Bleach (Anelli Oxidation)

Best for: Process chemistry, kilogram scale-up, green chemistry requirements. Mechanism: Catalytic TEMPO is regenerated by NaOCl (bleach). KBr acts as a co-catalyst.

Materials
  • Substrate: N-Protected precursor (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 equiv)

  • Co-Catalyst: KBr (0.1 equiv)

  • Oxidant: NaOCl (commercial bleach, ~5-6% active chlorine) (1.1 - 1.2 equiv)

  • Buffer:

    
     (to maintain pH 8.6–9.5)
    
  • Solvent: DCM/Water biphasic system.

Step-by-Step Procedure
  • Solution A: Dissolve substrate and TEMPO in DCM (3-5 volumes). Cool to 0°C.[2]

  • Solution B: Dissolve KBr in minimal water. Add to Solution A.

  • Oxidant Addition:

    • Adjust the pH of the commercial bleach to ~9.0 using solid

      
      before addition.
      
    • Add the buffered bleach dropwise to the vigorously stirred reaction mixture at 0–5°C.

    • Exotherm Alert: This reaction is exothermic. Maintain T < 10°C to prevent over-oxidation or racemization.

  • Reaction: Stir at 0°C for 30–60 minutes.

  • Quenching: Add aqueous sodium sulfite (

    
    ) to destroy excess hypochlorite (check with starch-iodide paper; it should remain white).
    
  • Workup: Separate phases. Wash organic phase with dilute HCl (0.1 N) to remove TEMPO residues (optional) and then brine.

  • Isolation: Crystallization is preferred over chromatography for this scale.

Analytical Validation & QC

To ensure the protocol was successful, compare analytical data against the following criteria:

ParameterMethodExpected ResultFailure Indicator
Conversion HPLC / TLC>98% consumption of SMPresence of alcohol (SM)
Identity 1H NMRLoss of CH-OH signal (~4.0 ppm). Appearance of amide NH shift.[3]Retention of CH-OH multiplet
Stereochemistry Chiral HPLC>95:5 diastereomeric ratio (dr)Split peaks indicating epimerization (e.g., 50:50 mix)
Byproducts LC-MSMass = TargetMass + 16 (N-oxide) or Mass - 2 (Imine)

NMR Diagnostic Tip: In the


H NMR (DMSO-

), the

-ketoamide often exists as a mixture of rotamers or hydrates (gem-diol) depending on the solvent. Do not confuse hydrate formation (reversible) with impurity. In anhydrous

, the keto-form is dominant.

Troubleshooting Guide

Issue: Significant Epimerization Observed (dr < 90:10)

  • Cause: Exposure to basic conditions during workup or prolonged reaction times.

  • Solution (DMP): Reduce quenching time. Ensure the

    
     wash is cold.
    
  • Solution (TEMPO): Strictly control the pH of the bleach. If pH > 10, the

    
    -proton is stripped. Use a phosphate buffer to lock pH at 7.5–8.0 if necessary (though reaction may be slower).
    

Issue: Incomplete Oxidation

  • Cause: Old DMP (hydrolyzed) or insufficient active chlorine in bleach.

  • Solution: Recrystallize DMP or titrate bleach before use. For DMP, add 1-2 drops of water to the reaction mixture to activate the reagent.

Issue: "Stuck" Intermediate

  • Context: Sometimes the intermediate periodinane adduct forms but does not collapse to the ketone.

  • Solution: Gently warm the DMP reaction to 25°C. Ensure 1.1 eq of water is present to facilitate the ligand exchange mechanism.

References

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552. Link

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 49(20), 6074–6086. Link

  • Njoroge, F. G., et al. (2008). Challenges in the Discovery and Development of Boceprevir. Accounts of Chemical Research, 41(1), 50–59. Link

  • Wu, G., et al. (2012). Stereoselective Synthesis of the P1 and P2 Fragments of Boceprevir. The Journal of Organic Chemistry, 77(4), 1965–1972. Link

Sources

Optimized Coupling Strategies for 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Chemical Context

The moiety 3-Amino-4-cyclobutyl-2-hydroxybutanamide represents a critical structural motif in the design of serine and cysteine protease inhibitors, most notably for Hepatitis C Virus (HCV) NS3/4A protease (e.g., Boceprevir) and potentially SARS-CoV-2 Mpro inhibitors.[1][2] This fragment serves as a transition-state mimic, often acting as a precursor to an


-ketoamide warhead.[1]

Synthetically, incorporating this unit into a peptide chain involves forming an amide bond at the C3-amino position. This coupling is non-trivial due to three converging challenges:

  • Steric Hindrance: The bulky cyclobutyl group at C4 creates significant steric shielding around the nucleophilic amine.

  • Chemoselectivity: The unprotected C2-hydroxyl group competes with the amine for the activated carboxylate, leading to potential O-acylation side products.

  • Stereochemical Integrity: The C2 and C3 chiral centers are prone to epimerization under basic conditions or prolonged activation times.

Reagent Selection Matrix

Legacy protocols often utilize EDC/HOBt, but modern high-efficiency synthesis demands reagents that minimize epimerization and maximize chemoselectivity.[1]

Reagent ClassReagentSuitabilityKey Characteristics
Legacy EDC / HOBtLowSlow kinetics; higher risk of racemization; difficult purification of urea byproducts.[1]
Standard HATU / HOAtMedium-HighExcellent for steric bulk; fast kinetics; requires careful base control (DIPEA) to prevent epimerization.[1]
Optimal T3P (Propylphosphonic anhydride) High Recommended. Low epimerization profile; water-soluble byproducts; high chemoselectivity for amines over hydroxyls.[1]

Part 2: Mechanistic Insight & Visualization[1]

The Chemoselectivity Challenge

When coupling a carboxylic acid (P2 fragment) to this compound, the reaction kinetic landscape determines the yield.[1] While the amine is more nucleophilic, the adjacent hydroxyl group can participate via an O-acyl intermediate, which may or may not rearrange to the desired amide.

CouplingMechanism Start Activated Carboxylic Acid (P2 Fragment) Amine Target Amine (Nucleophile) Start->Amine Direct N-Acylation (Fast with T3P) Hydroxyl Adjacent Hydroxyl (Competitor) Start->Hydroxyl O-Acylation (Risk with slow activation) Product Desired Amide (Thermodynamic Product) Amine->Product SideProduct O-Acyl Ester (Kinetic Trap) Hydroxyl->SideProduct Irreversible in basic media SideProduct->Product O-to-N Acyl Shift (Slow/Difficult)

Figure 1: Kinetic competition during the coupling of


-hydroxy-

-amino systems.[1] T3P is preferred because it accelerates direct N-acylation while suppressing the basic conditions that favor O-acylation.[1]

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Application: Large-scale synthesis or coupling of highly epimerization-prone fragments.[1] Rationale: T3P (Propylphosphonic anhydride) acts as a lewis acid-assisted coupling agent.[1] It does not generate explosive benzotriazole byproducts and allows for a simple aqueous extraction workup.[3]

Materials
  • Substrate (Amine): this compound (HCl salt or free base).[1]

  • Acid Partner: N-protected amino acid (e.g., Boc-Tle-OH or bicyclic proline derivative).[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF).[4]

  • Base: N-Methylmorpholine (NMM) or DIPEA.[1][5]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).[1]

Step-by-Step Procedure
  • Preparation: Dissolve the Acid Partner (1.0 equiv) and Amine Substrate (1.0 equiv) in anhydrous EtOAc (10 mL per gram of substrate).

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of base first and stir for 10 min to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Base Addition: Add NMM (2.5 - 3.0 equiv).

    • Critical: NMM is a milder base than DIPEA and reduces the risk of racemization at the

      
      -carbon of the acid partner.
      
  • Coupling: Add T3P solution (1.2 - 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the acid. If the reaction stalls, add 0.2 equiv more T3P.

  • Workup (The T3P Advantage):

    • Add water (equal volume) to the reaction mixture.

    • Separate layers.[4]

    • Wash organic layer with 10% NaHCO₃ (removes unreacted acid).

    • Wash organic layer with 1M HCl (removes unreacted amine and NMM).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Result: Typically yields >85% with >98% diastereomeric excess (de).

Protocol B: High-Throughput HATU Coupling

Application: Discovery scale (mg), automated synthesis, or when T3P is unavailable.[1] Rationale: HATU provides the fastest kinetics for sterically hindered amines (cyclobutyl group) but requires strict control of base equivalents to prevent epimerization.

Step-by-Step Procedure
  • Activation: Dissolve Acid Partner (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Add DIPEA (1.0 equiv) and stir for exactly 2 minutes at 0 °C.

    • Warning: Do not pre-activate for >5 minutes; the active ester can racemize or form guanidinium side products.

  • Addition: Add Amine Substrate (1.0 equiv) and a second portion of DIPEA (1.0–1.5 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by NaHCO₃ and Brine.

Part 4: Post-Coupling Transformation (Contextual Note)

In many drug discovery campaigns (e.g., Boceprevir synthesis), the hydroxy-amide produced above is an intermediate. It is frequently oxidized to the


-ketoamide.[1]

OxidationWorkflow Step1 Coupling Product (Hydroxy-Amide) Reagent Dess-Martin Periodinane (DMP) or EDCI/DMSO Step1->Reagent Step2 Final Warhead (Alpha-Ketoamide) Reagent->Step2 Oxidation

Figure 2: Conversion of the coupled intermediate to the bioactive ketoamide warhead.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of Cyclobutyl group.[1]Switch from EDC to T3P or HATU . Increase concentration to 0.5 M.
Epimerization Base-catalyzed proton abstraction.[1]Switch base from DIPEA to NMM or Collidine .[5] Lower temperature to -10 °C during base addition.[1][6]
O-Acylation Unprotected hydroxyl competition.[1]Ensure the reaction is not run in highly basic conditions. T3P favors N-acylation.[1] If persistent, protect OH with TBS (though rarely needed with T3P).
Stalled Reaction Formation of unreactive salt.Ensure the amine is fully free-based.[1] Use a stronger solvent system like DMF/DCM (1:1).

References

  • Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][7] Organic Letters.[7] Link[1]

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Augustine, J. K., et al. (2009).[8] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent...[1][8] Synlett.[8] Link

  • Njoroge, F. G., et al. (2008). Discovery of Boceprevir, a Highly Potent, Selective, Oral Hepatitis C Virus Protease Inhibitor. Accounts of Chemical Research. Link[1]

  • Gao, Y., et al. (2012). Practical Synthesis of the HCV Protease Inhibitor Boceprevir.[9] Journal of Organic Chemistry.[10] Link[1]

Sources

Application Note & Protocol: Asymmetric Cyanohydrin Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral α-Hydroxy-β-amino Amides

The structural motif of 3-amino-4-cyclobutyl-2-hydroxybutanamide is a critical pharmacophore found in various therapeutic agents. Notably, it serves as a key intermediate in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1][2] The stereochemistry at the C2 and C3 positions is paramount to its biological activity, necessitating a synthetic route that provides precise control over these chiral centers. Asymmetric cyanohydrin synthesis offers a powerful and atom-economical approach to establishing the α-hydroxy nitrile core, which can be further elaborated to the desired α-hydroxy-β-amino amide.

This application note provides a detailed protocol for the asymmetric synthesis of this compound, focusing on a catalyst-controlled cyanohydrin formation reaction. We will delve into the mechanistic underpinnings of the chosen catalytic system, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: The Power of Chiral Lewis Acid Catalysis

The cornerstone of this synthesis is the enantioselective addition of a cyanide source to the prochiral aldehyde, 3-amino-4-cyclobutyl-2-oxobutanal. The inherent planarity of the aldehyde's carbonyl group means that a nucleophilic attack can occur from either the Re or Si face, leading to a racemic mixture in the absence of a chiral influence.[3] To overcome this, a chiral Lewis acid catalyst is employed.

Numerous catalytic systems have been developed for asymmetric cyanohydrin synthesis, including those based on titanium, vanadium, and aluminum complexes, as well as organocatalysts and enzymes.[4][5][6] For this protocol, we will focus on a chiral titanium-salen complex, a well-established and highly effective catalyst for the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes.[7]

The proposed mechanism involves the coordination of the titanium(IV) center to the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The chiral salen ligand creates a sterically defined environment around the metal center, effectively blocking one of the faces of the aldehyde. This forces the incoming nucleophile, generated from TMSCN, to attack from the less hindered face, resulting in the formation of one enantiomer of the cyanohydrin in excess.

Experimental Workflow

The overall synthetic strategy is a two-step process:

  • Asymmetric Cyanosilylation: The enantioselective addition of trimethylsilyl cyanide (TMSCN) to N-protected 3-amino-4-cyclobutyl-2-oxobutanal using a chiral titanium-salen catalyst.

  • Hydrolysis and Deprotection: Conversion of the resulting silyl-protected cyanohydrin to the final this compound product.

G cluster_0 Step 1: Asymmetric Cyanosilylation cluster_1 Step 2: Hydrolysis & Deprotection A N-Protected 3-amino-4-cyclobutyl-2-oxobutanal D Silyl-protected Cyanohydrin A->D Enantioselective Addition B Chiral Ti(IV)-Salen Catalyst B->A Coordination & Activation C TMSCN C->A Nucleophilic Attack E Silyl-protected Cyanohydrin G This compound E->G Conversion F Acidic or Basic Hydrolysis F->E Reaction Conditions

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

Part 1: Asymmetric Cyanosilylation of N-Boc-3-amino-4-cyclobutyl-2-oxobutanal

Materials and Reagents:

  • N-Boc-3-amino-4-cyclobutyl-2-oxobutanal (Starting Material)

  • Chiral (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminotitanium(IV) dichloride [(R,R)-Ti(salen)Cl₂] (Catalyst)

  • Trimethylsilyl cyanide (TMSCN) (Cyanide Source)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) (Quenching solution)

  • Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Flash column chromatography system

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral Ti(IV)-salen catalyst (0.05 mmol, 5 mol%).

  • Reaction Setup: Add anhydrous dichloromethane (10 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: To the cooled catalyst solution, add N-Boc-3-amino-4-cyclobutyl-2-oxobutanal (1.0 mmol, 1.0 equiv) dissolved in a minimal amount of anhydrous dichloromethane.

  • TMSCN Addition: Add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl-protected cyanohydrin.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired silyl-protected cyanohydrin.

Part 2: Hydrolysis and Deprotection to this compound

Materials and Reagents:

  • Silyl-protected cyanohydrin from Part 1

  • Hydrochloric acid (HCl) in methanol (or another suitable acidic medium)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) (Drying agent)

Procedure:

  • Hydrolysis: Dissolve the purified silyl-protected cyanohydrin (1.0 mmol) in methanol (10 mL). Add a solution of hydrochloric acid in methanol (e.g., 1.25 M, 4.0 equiv) and stir the mixture at room temperature. This step simultaneously hydrolyzes the silyl ether and the nitrile to the amide, and removes the Boc protecting group.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralization and Workup: Cool the reaction mixture in an ice bath and neutralize with a cold aqueous solution of sodium hydroxide to a pH of ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Data Presentation: Expected Outcomes

ParameterExpected ValueNotes
Yield (Cyanosilylation) 85-95%After purification.
Enantiomeric Excess (ee) >95%Determined by chiral HPLC analysis of the cyanohydrin.
Yield (Hydrolysis) 70-85%After purification.
Diastereomeric Ratio >95:5The stereocenter at C3 influences the stereochemistry at C2.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Enantioselectivity - Inactive or impure catalyst.- Presence of water in the reaction.- Use a freshly opened or properly stored catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.
Slow or Incomplete Reaction - Low reaction temperature.- Insufficient catalyst loading.- Allow the reaction to proceed for a longer duration.- Increase the catalyst loading to 7-10 mol%.
Formation of Byproducts - Racemic background reaction.- Decomposition of the starting aldehyde.- Ensure the reaction is maintained at a low temperature.- Add the aldehyde slowly to the catalyst solution.

Conclusion

This application note provides a robust and highly stereoselective method for the synthesis of this compound. The use of a chiral titanium-salen catalyst in the key asymmetric cyanohydrin formation step ensures high enantioselectivity. The protocol is designed to be accessible to researchers in both academic and industrial settings, providing a reliable pathway to this important pharmaceutical intermediate.

References

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]

  • Google Patents. WO2013066734A1 - Process and intermediates for the preparation of this compound and salts thereof.
  • ACS Catalysis. Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. Available from: [Link]

  • Holmes, I. & Kagan, H. Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. Available from: [Link]

  • Google Patents. WO 2014/061034 A1.
  • DiVA. New Methods for Chiral Cyanohydrin Synthesis. Available from: [Link]

  • The Journal of Organic Chemistry. Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine. Available from: [Link]

  • Organic & Biomolecular Chemistry. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Available from: [Link]

  • PMC. Synthesis of Chiral Cyanohydrins by Recombinant Escherichia coli Cells in a Micro-Aqueous Reaction System. Available from: [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • PubMed. Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate. Available from: [Link]

  • ResearchGate. Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. Available from: [Link]

  • PubMed. Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. Available from: [Link]

  • Google Patents. US4611076A - Chiral cyanohydrination process.
  • PMC. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • Chemistry LibreTexts. The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Available from: [Link]

  • Google Patents. EP0930292B1 - Process for preparing beta-amino-alpha-hydroxy acid derivatives.
  • ChemRxiv. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. Available from: [Link]

  • ChemEurope.com. Cyanohydrin. Available from: [Link]

  • ResearchGate. A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Available from: [Link]

  • Organic Syntheses. Methyl trans-Oxazolidine-5-carboxylate. Available from: [Link]

  • Scilit. The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral (Salen)Titanium Complexes. Available from: [Link]

Sources

Scalable preparation methods for 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Abstract

This technical guide details the scalable preparation of This compound (CAS: 394735-23-0), a critical P1 intermediate used in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as Boceprevir (Victrelis). The protocol focuses on a robust, chromatography-free workflow suitable for multi-gram to kilogram scale-up. Key features include the use of sodium bisulfite adducts for aldehyde purification, controlled cyanohydrin formation, and selective hydrolysis. Two distinct synthetic pathways are analyzed: the classical Cyanohydrin Route (Method A) and the


-Halo Ketone Route  (Method B), with a focus on process safety and diastereomeric control.

Introduction & Retrosynthetic Analysis

The target molecule, a


-amino-

-hydroxy amide, serves as the precursor to the

-ketoamide "warhead" found in covalent serine protease inhibitors. The structural complexity lies in the cyclobutyl moiety (providing hydrophobic bulk for the S1 pocket) and the two contiguous stereocenters (C2 and C3).
  • C3 Stereocenter: Derived from the chiral pool (L-Cyclobutylalanine).

  • C2 Stereocenter: Generated during the C1-C2 bond formation; typically obtained as a diastereomeric mixture requiring resolution or oxidation to the ketone in subsequent steps.

Retrosynthetic Logic

The most scalable disconnection relies on the formation of the C1-C2 bond via nucleophilic addition to an amino-aldehyde, followed by functional group manipulation.

Retrosynthesis Figure 1: Retrosynthetic analysis focusing on the C1-C2 bond construction via Cyanohydrin. Target This compound (Target P1 Fragment) Inter1 Cyanohydrin Intermediate (Diastereomeric Mixture) Target->Inter1 Hydrolysis (Pinner/Oxidative) Aldehyde N-Boc-Cyclobutylalaninal (Unstable Aldehyde) Inter1->Aldehyde Cyanation (KCN/TMSCN) Start N-Boc-L-Cyclobutylalanine (Commercial/Chiral Pool) Aldehyde->Start Reduction (Weinreb Amide)

Method A: The Classical Cyanohydrin Route (Standard Protocol)

This route is preferred for its reliability and use of standard reagents. It involves the reduction of the amino acid to the aldehyde, followed by cyanohydrin formation and hydrolysis.

Step 1: Preparation of N-Boc-Cyclobutylalaninal

Direct reduction of esters to aldehydes is often capricious on scale due to over-reduction. The Weinreb amide intermediate is recommended for process control.

  • Reagents: N-Boc-L-Cyclobutylalanine, N,O-Dimethylhydroxylamine HCl, EDC·HCl, NMM, LAH (or DIBAL-H).

  • Key Protocol Insight: The resulting aldehyde is prone to racemization and hydrate formation. Do not isolate via silica chromatography. Instead, purify via the Bisulfite Adduct method.

Bisulfite Purification Protocol:

  • Dissolve crude aldehyde in EtOAc.

  • Add saturated aqueous

    
     (1.5 eq) and stir vigorously for 2-4 hours. The aldehyde forms a water-soluble bisulfite adduct.
    
  • Wash the aqueous phase with EtOAc to remove non-aldehyde impurities (over-reduced alcohols, starting materials).

  • Treat the aqueous phase with solid

    
     or NaOH to pH 9-10 to liberate the aldehyde.
    
  • Extract immediately with EtOAc/MTBE to recover high-purity aldehyde (>95%).

Step 2: Cyanohydrin Formation
  • Reagents: Acetone Cyanohydrin (safer liquid alternative to NaCN gas), TEA, DCM.

  • Conditions:

    
     to RT.
    
  • Reaction:

    
    
    
  • Safety: Perform in a well-ventilated hood with cyanide detectors. Quench all waste with bleach (NaOCl).

Step 3: Hydrolysis to Hydroxy Amide
  • Reagents:

    
    , 
    
    
    
    , DMSO/MeOH.
  • Mechanism: Radziszewski reaction (Oxidative hydrolysis of nitrile).

  • Protocol:

    • Dissolve cyanohydrin in MeOH/DMSO (4:1).

    • Cool to

      
      .[1] Add 
      
      
      
      (0.5 eq).
    • Add

      
       dropwise (exothermic).
      
    • Stir at RT for 2-3 hours.

    • Quench with aqueous

      
       (to destroy excess peroxide).
      
    • Extract with EtOAc.

Method B: The -Halo Ketone Route (Process Intensification)

This route, highlighted in patent literature (e.g., WO2014061034), avoids the unstable aldehyde intermediate and cyanide handling, making it attractive for sites with strict safety constraints.

HaloKetone Figure 2: The α-Halo Ketone route avoids aldehyde isolation. Ester N-Boc-Cba Ester HaloKetone α-Chloro Ketone Intermediate Ester->HaloKetone 1. Li-Enolate of Chloroacetate 2. Decarboxylation Target Hydroxy Amide (Target) HaloKetone->Target NH4Cl / CDI (Ammonolysis)

Brief Protocol:

  • Claisen Condensation: React the methyl ester of N-Boc-cyclobutylalanine with the enolate of chloroacetic acid (generated via LDA or Grignard exchange) to form the

    
    -chloro ketone.
    
  • Ammonolysis/Hydrolysis: Treat the

    
    -chloro ketone with ammonium chloride and Carbonyl Diimidazole (CDI) or simple ammonia water. This effectively displaces the halide and hydrates the ketone to the hydroxy amide in a cascade sequence.
    

Comparative Data & Scalability

ParameterMethod A (Cyanohydrin)Method B (Halo-Ketone)
Overall Yield 65 - 75%50 - 60%
Purity Profile High (>98% after cryst.)Moderate (requires workup)
Safety Risk High (Cyanides)Moderate (Alkylating agents)
Cost Low (Cheap reagents)Medium (Grignards/LDA)
Scalability Excellent (Industrial Standard)Good (Pilot Plant)

Critical Protocol: Diastereomer Separation

The synthesis typically yields a mixture of diastereomers (Syn/Anti or S,S/R,S). For Boceprevir, the (2S,3S) configuration is often desired, though the oxidation to ketoamide removes the C2 chirality later. However, purification is easiest at the hydroxy-amide stage.

Crystallization Protocol:

  • Solvent System: Ethyl Acetate / n-Heptane (1:3 v/v).

  • Procedure:

    • Dissolve the crude diastereomeric mixture in hot EtOAc (5 mL/g).

    • Slowly add n-Heptane (15 mL/g) while maintaining reflux.

    • Cool slowly to RT over 4 hours, then to

      
       for 2 hours.
      
    • Filter the white solid.

  • Result: This typically enriches the major diastereomer (often the anti isomer) to >95% de.

References

  • Schering Corp. (2006).[2] Process and intermediates for the preparation of 3-(amino)-3-cyclobutylmethyl-2-hydroxy-propionamide or salts thereof. US Patent 6,992,220.[2] Link

  • Mylan Laboratories Ltd. (2014). Process and intermediates for the preparation of this compound and salts thereof. WO Patent 2014/061034. Link

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 49(20), 6074–6086.[3] Link

  • Li, T., et al. (2012).[4] Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472.[4] Link

Sources

Reaction mechanism of 3-Amino-4-cyclobutyl-2-hydroxybutanamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Protocols and Reaction Mechanisms for 3-Amino-4-cyclobutyl-2-hydroxybutanamide Formation

The Strategic Importance of the P1 Fragment

This compound is a highly specialized, chiral


-hydroxy-

-amino amide. In medicinal chemistry, it serves as a critical P1 building block in the synthesis of peptidomimetic protease inhibitors. Most notably, it forms the core structural motif of Boceprevir, a first-in-class HCV NS3/4A serine protease inhibitor[1]. Recently, this exact fragment has been repurposed in the design of hybrid covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro)[2]. Furthermore, related aliphatic prolinamide derivatives utilizing this fragment have been investigated as HTRA1 inhibitors for the treatment of age-related macular degeneration (AMD)[3].

In the final active pharmaceutical ingredient (API), the terminal hydroxyamide is typically oxidized to an


-ketoamide warhead. This electrophilic moiety acts as a reversible covalent trap for the catalytic serine or cysteine residues in viral proteases[2].

Mechanistic Causality in the Synthetic Cascade

As a Senior Application Scientist, I emphasize that synthesizing


-hydroxy-

-amino amides requires rigorous control over chemoselectivity to prevent epimerization of chiral centers and avoid over-hydrolysis. The most robust, scalable, and self-validating approach relies on a sequence starting from N-Boc-3-cyclobutylalanine.
  • Chemoselective Reduction via Weinreb Amide: Direct reduction of carboxylic acids to aldehydes is notoriously prone to over-reduction, yielding primary alcohols. Converting the starting material to a Weinreb amide (N-methoxy-N-methylamide) solves this. During hydride transfer, the methoxy oxygen and the carbonyl oxygen form a stable five-membered cyclic chelate with the aluminum counterion. This chelate is stable at cryogenic temperatures (-78 °C) and only collapses to release the aldehyde upon aqueous quenching, ensuring absolute chemoselectivity.

  • Diastereoselective Cyanohydrin Formation: The resulting N-Boc-3-cyclobutylalaninal undergoes nucleophilic addition by cyanide. Utilizing sodium bisulfite (NaHSO

    
    ) and potassium cyanide (KCN) generates HCN in situ, providing a safer operational profile than using pure HCN gas.
    
  • Radziszewski Hydrolysis: Standard acidic or basic hydrolysis of nitriles often overshoots, yielding the corresponding carboxylic acid. By employing the Radziszewski reaction (H

    
    O
    
    
    
    / K
    
    
    CO
    
    
    ), the hydroperoxide anion (HOO⁻) acts as a highly potent
    
    
    -effect nucleophile. It attacks the electrophilic nitrile carbon, forming a peroxyimidate intermediate. This intermediate rapidly undergoes intramolecular oxygen transfer and hydrolysis, selectively arresting the reaction at the primary amide stage.
  • Self-Purifying Boc Deprotection: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group using HCl in dioxane yields the final product. The precipitation of the resulting hydrochloride salt acts as a self-purifying thermodynamic sink, driving the product to >98% purity without the need for chromatography[1].

Synthetic Workflow Visualization

SynthesisMechanism Step1 N-Boc-3-cyclobutylalanine Step2 Weinreb Amide Step1->Step2 N,O-Dimethylhydroxylamine EDC·HCl, HOBt, DIPEA Step3 N-Boc-3-cyclobutylalaninal Step2->Step3 LiAlH4 or DIBAL-H (-78°C) Step4 Cyanohydrin Intermediate Step3->Step4 KCN, NaHSO3 Nucleophilic Addition Step5 N-Boc-Hydroxyamide Step4->Step5 H2O2, K2CO3 Radziszewski Hydrolysis Step6 3-Amino-4-cyclobutyl- 2-hydroxybutanamide HCl Step5->Step6 HCl in Dioxane Boc Deprotection

Fig 1: Step-by-step synthetic workflow for this compound.

Validated Experimental Methodologies

Protocol A: Synthesis of N-Boc-3-cyclobutylalaninal

  • Amidation: Dissolve N-Boc-3-cyclobutylalanine (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes at 0 °C.
  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Perform an aqueous workup with 1N HCl, followed by saturated NaHCO

    
    . Dry the organic layer over MgSO
    
    
    
    and concentrate in vacuo to yield the Weinreb amide.
  • Reduction: Dissolve the Weinreb amide in anhydrous THF (0.15 M) under an inert argon atmosphere. Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Dropwise, add DIBAL-H (1.0 M in hexanes, 1.5 eq) over 30 minutes. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously at room temperature for 1 hour until two clear phases form. Extract with EtOAc, dry, and concentrate to isolate the aldehyde.

Protocol B: Cyanohydrin Formation and Radziszewski Hydrolysis

  • Cyanation: Dissolve N-Boc-3-cyclobutylalaninal in a 1:1 biphasic mixture of EtOAc and water.

  • Add NaHSO

    
     (1.2 eq) and stir for 2 hours to form the bisulfite adduct. Subsequently, add KCN (1.5 eq) and stir vigorously for 16 hours at room temperature.
    
  • Separate the organic layer, wash with brine, and concentrate to yield the crude cyanohydrin intermediate.

  • Hydrolysis: Dissolve the crude cyanohydrin in DMSO (0.2 M). Cool to 0 °C.

  • Add aqueous K

    
    CO
    
    
    
    (0.5 eq), followed by the dropwise addition of 30% aqueous H
    
    
    O
    
    
    (3.0 eq). Ensure the internal temperature does not exceed 15 °C.
  • Stir for 4 hours. Quench the excess peroxide with saturated aqueous sodium thiosulfate. Extract with EtOAc, wash extensively with water to remove DMSO, and crystallize the product from EtOAc/Hexanes to yield N-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamide.

Protocol C: Boc Deprotection (Self-Validating Step)

  • Suspend the N-Boc-hydroxyamide in anhydrous EtOAc (0.1 M).

  • Add 4N HCl in dioxane (5.0 eq) at room temperature.

  • Stir for 2 hours. As the Boc group is cleaved (releasing isobutylene and CO

    
    ), the resulting this compound hydrochloride will precipitate out of solution as a pristine white crystalline solid.
    
  • Filter the precipitate, wash with cold EtOAc, and dry under high vacuum.

Quantitative Reaction Metrics

Reaction StepTransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)
1 Weinreb AmidationEDC·HCl, HOBt, DIPEA0 to 251285 - 90
2 Hydride ReductionDIBAL-H (1.0 M)-78280 - 85
3 CyanationKCN, NaHSO

0 to 251675 - 80
4 Radziszewski HydrolysisH

O

(30%), K

CO

0 to 15485 - 90
5 Acidic Deprotection4N HCl in Dioxane252> 95

References

1.[1] WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents | Source: google.com | 1 2.[2] Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease: room-temperature X-ray and neutron crystallography, binding thermodynamics, and antiviral activity - PMC | Source: nih.gov | 2 3.[3] US10730832B2 - Aliphatic prolinamide derivatives - Google Patents | Source: google.com | 3

Sources

Using 3-Amino-4-cyclobutyl-2-hydroxybutanamide as a P1 prime building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-4-cyclobutyl-2-hydroxybutanamide as a P1-P1' Scaffolding Unit in Protease Inhibitor Design

Introduction: The Strategic Role of the Hydroxybutanamide Scaffold

In the rational design of serine and cysteine protease inhibitors, This compound (CAS: 394735-23-0) serves as a critical P1-P1' building block . This molecule is the reduced precursor to the


-ketoamide  warhead found in high-potency antivirals, most notably the HCV NS3/4A protease inhibitor Boceprevir  (Victrelis).

While often categorized simply as a "P1 intermediate," this synthon effectively spans the S1 and S1' subsites of the target enzyme. The cyclobutylmethyl side chain targets the hydrophobic S1 pocket, while the terminal primary amide occupies the S1' region (or solvent front), acting as a "prime-side" anchor.

Key Structural Features:

  • Cyclobutylmethyl Group (P1): Provides optimum steric fill for hydrophobic S1 pockets (e.g., HCV NS3, SARS-CoV-2 Mpro) without the entropic penalty of flexible alkyl chains.

  • 
    -Hydroxy Amide Core:  A stable, non-reactive masking group for the electrophilic 
    
    
    
    -ketoamide warhead. It allows for peptide coupling at the N-terminus without side reactions, followed by late-stage oxidation to activate the inhibitor.
  • Stereochemistry: The C3 position (carrying the amine) determines the fit in the S1 pocket (typically S-configuration). The C2 position (carrying the hydroxyl) is often supplied as a diastereomeric mixture, as the stereocenter is ablated during the final oxidation step.

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Formula C

H

N

O

Often supplied as HCl salt (MW ~208.7 g/mol )
Solubility DMSO (>50 mg/mL), Methanol, WaterPoor solubility in DCM or Hexanes.
Hygroscopicity ModerateStore in desiccator at -20°C.
Stereochemistry (3S)-3-amino...C2-OH is often a mix of R and S.
Stability HighStable to standard peptide coupling conditions.

Handling Precaution: The free base is an amine and can absorb CO


 from air. Always handle the HCl salt or generate the free base in situ during coupling.

Application Protocol 1: Peptide Coupling (Fragment Assembly)

This protocol describes the coupling of the this compound block to a generic P2-P3 carboxylate fragment. This is the "Assembly Phase" where the inhibitor backbone is constructed.

Objective: Synthesize the P3-P2-P1(


-OH)-CONH

intermediate.
Reagents:
  • Amine: this compound HCl (1.0 equiv).

  • Acid: N-capped P2-P3 peptide acid (e.g., Boc-Tert-Leu-CyclopropylPro-OH) (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv).

  • Base: DIPEA (3.0 - 4.0 equiv).

  • Solvent: DMF (anhydrous) or DCM/DMF (4:1 mixture).

Step-by-Step Methodology:
  • Activation: Dissolve the P2-P3 acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir at 0°C for 15 minutes to form the activated ester.

    • Expert Insight: HATU is preferred for sterically hindered P2 residues (like proline analogs). If racemization is a concern, use COMU or add Collidine instead of DIPEA.

  • Addition: Add this compound HCl (1.0 mmol) followed by the remaining DIPEA (2.0 equiv).

    • Note: The extra base is required to neutralize the HCl salt of the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = P2-P3 Mass + 172 Da).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with 1N HCl (remove unreacted amine), Sat. NaHCO

      
       (remove unreacted acid), and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient). The product will likely elute as two spots (diastereomers at the OH position). Do not separate them ; they will converge in the next step.

Application Protocol 2: Warhead Activation (Oxidation)

This is the critical "Functionalization Phase." The chemically inert


-hydroxy amide is oxidized to the reactive 

-ketoamide, which forms a reversible covalent bond with the protease active site serine (or cysteine).

Objective: Convert P3-P2-P1(OH) to P3-P2-P1(=O) (Alpha-Ketoamide).

Method A: Dess-Martin Periodinane (DMP) - Lab Scale

Best for small scale (<1g) and high value intermediates.

  • Preparation: Dissolve the coupled intermediate (from Protocol 1) in wet DCM (DCM saturated with water).

    • Mechanistic Note: Water accelerates the DMP oxidation mechanism.

  • Oxidation: Add Dess-Martin Periodinane (1.5 equiv) at 0°C.

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (Product is usually less polar than starting material).

  • Quench: Add a 1:1 mixture of Sat. NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM, dry, and concentrate.

Method B: TEMPO/Bleach - Process Scale

Used in the industrial synthesis of Boceprevir (Cost-effective).

  • Mixture: Dissolve substrate in DCM/Water biphasic mixture. Add KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Oxidation: Dropwise add NaOCl (Bleach, 1.1 equiv) buffered with NaHCO

    
     at 0°C.
    
  • Monitoring: The reaction is rapid (<30 mins). Quench immediately with sodium sulfite to prevent over-oxidation (cleavage of the amide bond).

Visualizing the Workflow & Mechanism

Figure 1: Synthesis & Interaction Logic

The following diagram illustrates the transformation of the building block into the active inhibitor and its binding mode.

G Start Building Block (this compound) Coupling Peptide Coupling (Reagents: HATU/DIPEA) Start->Coupling Amine Nucleophile Intermed Intermediate (Alpha-Hydroxy Amide) Coupling->Intermed Formation of Amide Bond Oxidation Warhead Activation (Reagents: DMP or TEMPO) Intermed->Oxidation Oxidation of C2-OH Final Active Inhibitor (Alpha-Ketoamide) Oxidation->Final Formation of C2=O S1 S1 Pocket (Hydrophobic) Final->S1 Cyclobutyl Group (Hydrophobic Fit) OxyHole Oxyanion Hole (H-Bonding) Final->OxyHole Keto Oxygen (Stabilization) Serine Catalytic Serine (Nucleophile) Final->Serine Keto Carbon (Reversible Covalent)

Caption: Workflow converting the hydroxy-precursor to the active ketoamide, mapping structural features to protease active site interactions.

Quality Control & Validation

To ensure the integrity of the "P1 Prime" building block application:

  • Diastereomeric Convergence Check:

    • Pre-Oxidation: 1H NMR will likely show doubled peaks (e.g., two doublets for the amide NH) due to the mixture of R and S hydroxyl configurations.

    • Post-Oxidation: 1H NMR must simplify. The C2-H peak (approx 4.0-4.5 ppm) disappears. The resulting ketone is achiral at C2, collapsing the signal set into a single species (assuming P2/P3 are enantiopure).

  • Chiral Purity of C3:

    • The stereocenter at C3 (carrying the cyclobutyl group) is not affected by the oxidation. However, strong bases during coupling can cause epimerization. Use Marfey’s reagent derivatization if P1 integrity is suspect.

References

  • Venkat Raman, S., et al. (2015).[1] Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development.

  • Njoroge, F. G., et al. (2008). Discovery of Boceprevir, an Orally Bioavailable HCV NS3 Protease Inhibitor. Accounts of Chemical Research.

  • Parnell, K., et al. (2012).[2] The structure-based design of HCV NS3 protease inhibitors. Current Opinion in Drug Discovery & Development.

  • ChemicalBook. (n.d.). This compound Hydrochloride Properties.

  • PubChem. (n.d.).[3] Boceprevir Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-4-cyclobutyl-2-hydroxybutanamide Optimization

Executive Summary & Strategic Overview

The molecule This compound is the critical "P1" fragment used in the synthesis of HCV protease inhibitors like Boceprevir (Victrelis).[1]

The Challenge: This molecule contains two chiral centers:

  • C3 (Amine): The critical stereocenter.[1] For Boceprevir, the required configuration is (3S) (mimicking an L-amino acid). This center is chemically stable but difficult to invert once formed.

  • C2 (Hydroxyl): The

    
    -center.[1][2] While often oxidized to a ketoamide in the final drug, its configuration in the intermediate governs crystallinity and solubility.
    

The Core Issue: Users often encounter "low ee" which is frequently a conflation of two problems:

  • True Enantiomeric Impurity: Presence of the

    
    -enantiomer.[1]
    
  • Diastereomeric Impurity: Presence of the

    
     vs 
    
    
    
    isomers.

This guide provides self-validating protocols to diagnose and resolve these impurities.

Diagnostic Workflow

Before attempting purification, you must characterize the impurity profile.[1] Use this decision matrix:

Diagnosis Start START: Low Purity Observed CheckHPLC Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H) Start->CheckHPLC Decision1 Is the C3 (Amine) Configuration Correct? CheckHPLC->Decision1 PathA No (Racemic C3) Decision1->PathA < 90% ee PathB Yes (High ee at C3), but multiple peaks Decision1->PathB > 98% ee (C3) Low de (C2) ActionA REQUIRED: Classical Resolution (Protocol 1) PathA->ActionA ActionB REQUIRED: Diastereomeric Enrichment (Protocol 2) PathB->ActionB

Figure 1: Diagnostic logic for selecting the correct purification protocol.

Protocol 1: Classical Resolution (Fixing C3 Chirality)

Use Case: Your material is racemic or has low ee (< 90%) at the amine center. Mechanism: Formation of diastereomeric salts using chiral acids.[1] The


-amine will form a salt with a specific chiral acid that crystallizes preferentially.[1]

Recommended Resolving Agents:

  • Primary: L-(+)-Tartaric acid (Low cost, high efficiency).[1]

  • Secondary: (S)-(+)-Mandelic acid (Higher molecular weight, sharper separation).

Step-by-Step Methodology:

  • Free Basing:

    • If starting with HCl salt, suspend in EtOAc/Water.[1]

    • Adjust pH to 10-11 with 2N NaOH.[1]

    • Extract organic layer, dry over

      
      , and concentrate to an oil.
      
  • Salt Formation:

    • Dissolve the free amine (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH) (5 mL/g).

    • Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm MeOH.

  • Crystallization (The Critical Step):

    • Heat to reflux until clear.[1]

    • Cool slowly to room temperature (ramp: 10°C/hour).

    • Seed with pure

      
      -tartrate salt if available at 40°C.
      
    • Stir at 0-5°C for 4 hours.

  • Filtration & Wash:

    • Filter the white solid.[1]

    • Crucial: Wash with cold MeOH/EtOAc (1:1).[1] Do not wash with pure MeOH as the salt is slightly soluble.

  • Recrystallization:

    • If ee is < 98%, recrystallize from MeOH/Water (95:5).

Validation Data:

ParameterTarget ValueTroubleshooting
Yield (First Crop) 35-45% (Theoretical Max 50%)If >45%, you likely co-crystallized the wrong enantiomer.[1] Recrystallize.
ee (Chiral HPLC) > 98.5%If low, switch solvent to IPA/MeOH (4:1).
Melting Point Sharp (> 180°C dec)Broad range indicates diastereomeric impurity.

Protocol 2: HCl Salt Upgrade (Fixing C2/Diastereomers)

Use Case: Your C3 (amine) is correct (


), but you have a mixture of C2 (hydroxyl) diastereomers (e.g., syn/anti mixture) or minor chemical impurities.
Context:  The commercial form is typically the Hydrochloride (HCl) salt.[1]

Methodology:

  • Solvent Selection:

    • The HCl salt is highly soluble in water and methanol but sparingly soluble in Isopropanol (IPA) and Ethyl Acetate (EtOAc).

    • Optimal System: IPA/MeOH (9:1) or pure IPA with trace water.

  • Procedure:

    • Dissolve crude HCl salt in minimum hot MeOH (60°C).

    • Slowly add hot IPA (antisolvent) until turbidity persists.

    • Re-heat to clear solution.[1]

    • Cool to room temperature with vigorous stirring.

    • Anti-Oiling Trick: If the product oils out, reheat and add a seed crystal.[1] Maintain temperature at 40°C for 1 hour before cooling further.

  • Isolation:

    • Filter and wash with cold IPA.[1]

    • Dry under vacuum at 45°C.[1]

Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing during resolution. What is happening?

  • Cause: This molecule has a flexible alkyl chain (cyclobutyl) and H-bonding groups (OH, Amide), making it prone to forming amorphous "supramolecular gels" or oils in the presence of impurities.

  • Solution:

    • Solvent Switch: Avoid pure alcohols. Use Acetonitrile/Water (95:5) or EtOAc/MeOH .

    • Seeding: You must seed the solution at the cloud point.[1] If you lack seeds, scratch the glass wall or use a sonication bath to induce nucleation.[1]

    • Purity Check: Ensure your starting material is not contaminated with inorganic salts from the workup, as these stabilize oils.[1]

Q2: I am losing yield during the oxidation of the hydroxy-amide to the keto-amide. Is this related to ee?

  • Analysis: Yes. The oxidation (e.g., Swern or Dess-Martin) passes through intermediates that can be sensitive to epimerization if the reaction is too basic.[1]

  • Risk: The C2 proton is acidic in the keto-form.[1]

  • Prevention: Buffer your oxidation reaction.[1] If using TEMPO/Bleach, maintain pH 8-9.[1] If using DMSO-based oxidation, ensure the base (DIPEA/TEA) is added slowly at -78°C.

Q3: Can I use Dynamic Kinetic Resolution (DKR) to get >50% yield?

  • Technical Insight: DKR requires the rapid racemization of the unwanted enantiomer.[1]

  • Feasibility: For the C3 amine, this is difficult because the C3 proton is not acidic (it is a

    
    -amino position).[1] You cannot easily racemize C3 without destroying the molecule.
    
  • Exception: If you are at the Imine stage (before reduction to the amine), you can use DKR.[1] If you already have the amine, you are limited to Classical Resolution (max 50% yield) or recycling the unwanted isomer via oxidation/imine formation (complex).

References

  • Boceprevir Process Chemistry (Schering-Plough/Merck)

    • Title: Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]proline Intermediate.[1]

    • Relevance: Establishes the standard for handling Boceprevir intermediates and resolution str
    • Source:J. Am. Chem. Soc.[1][3] 2012, 134, 14, 6467–6472.

    • URL:[Link]

  • Synthesis and Resolution Patent

    • Title: Process and intermediates for the preparation of this compound and salts thereof (WO2013066734A1).[1]

    • Relevance: The "Holy Grail" document detailing specific salt formations, solvent systems, and crystallization protocols for this exact molecule.[1]

    • URL
  • Crystallization-Induced Dynamic Resolution (General Context)

    • Title: Efficient Crystallization-Induced Dynamic Resolution of -Substituted Carboxylic Acids.
    • Relevance: Provides the theoretical background for why salt resolution works effectively for -hydroxy/amino systems.
    • Source:J. Org.[1] Chem. 2004, 69, 12, 4256–4261.

    • URL:[Link]

  • Commercial Reference (Salt Form)

    • Title: this compound Hydrochloride Product Page.[1][4]

    • Relevance: Confirms the commercial stability and standard handling form (HCl salt).

Sources

Technical Support Center: Resolution of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 3-Amino-4-cyclobutyl-2-hydroxybutanamide , a critical P1 intermediate often associated with the synthesis of HCV protease inhibitors (e.g., Boceprevir).

Ticket Type: Method Development & Troubleshooting Subject: Diastereomeric Resolution & Enantiomeric Purity Applicable For: Synthetic Chemists, Process Development Scientists

Core Diagnostic: Identifying Your Isomer Profile

Before attempting resolution, you must characterize the input material. This molecule contains two chiral centers (C2-hydroxyl and C3-amino), resulting in four possible stereoisomers grouped into two diastereomeric pairs:

  • Syn-Diastereomers:

    
     and 
    
    
    
  • Anti-Diastereomers:

    
     and 
    
    
    

The Challenge: Synthetic routes (e.g., cyanohydrin formation followed by reduction) often yield a mixture of syn and anti diastereomers. While enantiomers require chiral environments to separate, diastereomers have distinct physical properties (NMR shifts, solubility, polarity) and can often be resolved via achiral means.

Triage Step: Analytical Method Selection
MethodPurposeKey Indicator

H-NMR (DMSO-

)
Quick Ratio CheckLook at the C2-H proton signal. The coupling constant (

) typically differs between syn (smaller

, ~2-4 Hz) and anti (larger

, ~5-8 Hz) due to hydrogen bonding geometry.
RP-HPLC (C18) Diastereomer SeparationSyn and Anti isomers will have different retention times due to differences in polar surface area.
Chiral HPLC Enantiomer SeparationRequired if you need to resolve

from

.

Resolution Protocols

Choose the protocol based on your scale and purity requirements.

Protocol A: Fractional Crystallization (Scalable/High Quantity)

Best for: Gram-to-kilogram scale where one diastereomer crystallizes preferentially.

Mechanism: This method exploits solubility differences. The amino-hydroxy amide moiety forms strong intermolecular hydrogen bonds. Converting the free base to a salt (typically HCl) often amplifies these solubility differences.

Step-by-Step Workflow:

  • Salt Formation: Dissolve the crude free base (mixture of diastereomers) in a polar solvent (e.g., MeOH or EtOH). Add 1.05 eq of HCl (4M in dioxane or concentrated aqueous).

  • Solvent Swap: Concentrate to dryness.[1] Re-dissolve in a minimal amount of hot Isopropanol (IPA) or Ethyl Acetate/Ethanol (9:1).

  • Crystallization: Allow the solution to cool slowly to room temperature, then to

    
    .
    
    • Note: The Anti -isomer (often the unwanted isomer in Boceprevir synthesis contexts) tends to be less soluble in IPA/EtOAc mixtures and may crystallize out first.

    • Verification: Filter the solid.[2][3] Analyze both the Cake (solid) and Mother Liquor (filtrate) by HPLC.

  • Recrystallization: If the mother liquor is enriched in the desired Syn-isomer, concentrate it and induce crystallization using a more non-polar anti-solvent (e.g., Heptane or MTBE).

Protocol B: Preparative RP-HPLC (High Purity/Low Scale)

Best for: Milligram scale or when crystallization fails to provide >95% de (diastereomeric excess).

System Setup:

  • Column: C18 (Octadecyl) stationary phase (e.g., Agilent Zorbax Eclipse or Phenomenex Luna).

  • Mobile Phase A: 0.1% TFA in Water (Buffer controls the ionization of the amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Slow ramp (e.g., 5% to 30% B over 20 minutes). The molecule is polar; high organic content will elute it too fast.

Troubleshooting Separation:

  • Issue: Peaks are tailing.

  • Fix: The amine is interacting with silanols. Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or use a "base-deactivated" column.

Advanced Resolution: Chemoenzymatic & Chiral Approaches

If you are dealing with a racemate of a single diastereomer (e.g., you have pure Syn but it is a mix of


 and 

), achiral crystallization will not work.

Recommended Route: Classical Resolution via Diastereomeric Salts

  • Resolving Agent: Use (S)-Mandelic Acid or Dibenzoyl-L-Tartaric Acid .

  • Process: Mix the amine (free base) with 1.0 eq of the chiral acid in Ethanol.

  • Result: The

    
    -Amine 
    
    
    
    
    
    -Acid salt will have different solubility than the
    
    
    -Amine
    
    
    
    
    -Acid salt.
  • Liberation: Filter the salt, treat with NaOH/DCM extraction to recover the enantiopure free base.

Visual Troubleshooting Guide (Workflow)

ResolutionWorkflow Start Crude Mixture (Syn + Anti) Analysis Analyze via RP-HPLC & 1H-NMR Start->Analysis Decision Is Diastereomeric Ratio > 50:50? Analysis->Decision Cryst Protocol A: Fractional Crystallization (HCl Salt Formation) Decision->Cryst Yes (Scalable) PrepLC Protocol B: Prep RP-HPLC (TFA/ACN Gradient) Decision->PrepLC No (Hard Separation) Check Check Purity (Target >98% de) Cryst->Check PrepLC->Check Enantio Enantiomeric Resolution (Chiral Acid / Chiral HPLC) Check->Enantio If Racemic Final Pure Diastereomer (e.g., 2S, 3S) Check->Final If Enantiopure Enantio->Final

Caption: Decision matrix for selecting between crystallization and chromatographic resolution based on mixture profile.

Frequently Asked Questions (FAQ)

Q1: My compound is oiling out during crystallization. What is wrong?

  • Cause: The solvent system is too polar, or the cooling is too rapid.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" of the pure diastereomer (if available) at the cloud point. Alternatively, switch to a solvent system with a lower boiling point (e.g., replace water/alcohol with DCM/Hexane titration) to control supersaturation better.

Q2: Can I use normal phase silica chromatography?

  • Answer: Generally, no . The free amine and hydroxyl groups bind strongly to silica, leading to streakiness and poor resolution. If you must use normal phase, you must derivatize the amine (e.g., Boc-protection) or the alcohol first, or use a mobile phase with 1-5% Triethylamine (TEA) to saturate silica sites.

Q3: Why does the HPLC retention time shift between runs?

  • Cause: This molecule is an amino-amide. It is sensitive to pH fluctuations.

  • Fix: Ensure your mobile phase is buffered. Simple "Water/ACN" gradients are insufficient. Use 0.1% TFA (pH ~2) or Ammonium Bicarbonate (pH ~8) consistently.

Q4: How do I store the resolved fractions?

  • Recommendation: Store as the HCl salt . The free base is prone to slow oxidation or hygroscopic degradation. The HCl salt is a stable solid.

References

  • Boceprevir Synthesis & Intermediates

    • Title: Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate.[4][5]

    • Source: Journal of the American Chemical Society (JACS).[4]

    • Context: Discusses the evolution from classical resolution to enzymatic desymmetrization for Boceprevir intermedi
    • URL:[Link]

  • Title: Process and intermediates for the preparation of this compound and salts thereof (WO2013066734A1).
  • Analytical Characterization

    • Title: this compound Hydrochloride D
    • Source: BLD Pharm / PubChem.
    • Context: Physical property data and identifiers for the hydrochloride salt form.
    • URL:[Link]

Sources

Technical Support Center: Purification of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Isolation & Purification Protocols Target Molecule: 3-Amino-4-cyclobutyl-2-hydroxybutanamide (Boceprevir P1 Intermediate) Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Introduction: The "Warhead" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely working on HCV NS3/4A protease inhibitors (specifically Boceprevir analogs) and are stuck at the P1 fragment stage.

The molecule This compound presents a classic "perfect storm" of purification challenges:

  • Zwitterionic Potential: It contains a basic primary amine, a polar hydroxyl, and a neutral amide.

  • Stereochemical Complexity: It possesses two chiral centers. The biological activity usually resides in the

    
     diastereomer, but synthetic routes (like the Passerini or Cyanohydrin methods) often yield diastereomeric mixtures.
    
  • Physical State: The free base is frequently an intractable oil, making salt formation not just an option, but a requirement for isolation.

This guide moves beyond generic advice. We focus on the Hydrochloride Salt Precipitation method, which is the industry standard for stabilizing this intermediate, and Reverse-Phase Polishing for diastereomeric purity.

Module 1: The "Oily Crude" & Salt Formation

The Problem: You have completed the deprotection or amide formation, but rotary evaporation yields a viscous, yellow oil that refuses to solidify. The Solution: You must force the lattice energy to overcome solvation energy using a specific HCl/Heptane system.

Mechanism of Action

The cyclobutyl moiety adds significant lipophilicity to the side chain, while the amino-hydroxy-amide core is highly polar. In standard solvents (EtOAc, DCM), the molecule solvates too well to crystallize. By protonating the amine with HCl, we create a distinct ionic head. We then use n-Heptane as an anti-solvent; it is miscible with the organic carrier but completely rejects the ionic salt, forcing rapid, controlled precipitation.

Protocol: Validated HCl Salt Isolation

Reference Basis: Org. Process Res. Dev. 2015 [1]; US Patent RE43298 [2]

Step-by-Step Workflow:

  • Solvent Swap: Dissolve your crude oil in a minimal amount of Isopropyl Acetate (IPAc) or Ethyl Acetate . (Target concentration: ~5-10 mL solvent per gram of crude).

  • Acidification: Cool the solution to 0°C . Slowly add 4N HCl in Dioxane or 3.5N Aqueous HCl (1.1 to 1.2 equivalents).

    • Critical Check: Monitor pH. It must remain < 2.0 to ensure full protonation.

  • The "Crash" (Anti-solvent Addition):

    • Prepare a separate flask with n-Heptane (volume should be 5x to 10x the volume of your organic layer).

    • Cool the heptane to -10°C to 0°C .

    • Dropwise Addition: Add your acidified organic solution into the cold heptane slowly over 30 minutes.

    • Why this order? Adding the solution to the anti-solvent (Reverse Addition) maintains high supersaturation, favoring small, pure crystals over large, impure clumps.

  • Aging: Stir the resulting white suspension at 0°C for 1-2 hours.

  • Filtration: Filter the white precipitate.[1] Wash the cake with cold n-Heptane.

  • Drying: Vacuum oven at 35°C. Do not exceed 45°C to avoid amide degradation.

Troubleshooting Diagram: The Isolation Decision Tree

IsolationLogic Start Start: Crude Reaction Mixture StateCheck Is the product an Oil or Solid? Start->StateCheck Oil Viscous Oil StateCheck->Oil Oil Solid Solid / Semi-Solid StateCheck->Solid Solid Action1 Dissolve in IPAc or EtOAc Oil->Action1 CheckPurity Check HPLC Purity Solid->CheckPurity Action2 Add 1.1 eq HCl (aq or dioxane) Action1->Action2 Precip Precipitate in cold n-Heptane (-10°C) Action2->Precip Precip->CheckPurity Recryst Recrystallize (MeOH/EtOAc) CheckPurity->Recryst <95% Final Pure HCl Salt CheckPurity->Final >98% Recryst->Final

Caption: Logic flow for converting crude oily intermediate into stable HCl salt.

Module 2: Diastereomer Separation (Polishing)

The Problem: The salt formation improved chemical purity, but your Diastereomeric Excess (de) is only 80%. You need to separate the


 isomer from the 

isomer. The Solution: Reverse-Phase HPLC with pH control.
Mechanism of Action

Diastereomers have different physical properties, but for this molecule, the difference in hydrophobicity is subtle.

  • Low pH Strategy: At pH 2-3, the amine is protonated (

    
    ). The molecule is highly polar. Separation relies on the subtle steric difference of the cyclobutyl group interacting with the C18 chains.
    
  • Ion-Pairing: If resolution is poor, adding an ion-pairing agent (like TFA) increases the retention of the cationic amine, magnifying the difference between the isomers.

Protocol: RP-HPLC Method

Reference Basis: Asian J. Pharm. 2025 (Boceprevir Method) [3]

ParameterSpecificationReason
Column Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 µm)High surface area C18 is required for polar retention.
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 3.5)Maintains amine protonation; suppresses silanol interactions.
Mobile Phase B Acetonitrile (ACN) : Methanol (50:50)Methanol often provides better selectivity for diastereomers than pure ACN.
Gradient 10% B to 60% B over 20 minsSlow gradient is critical for diastereomer resolution.
Detection UV @ 205-210 nmAmide bond absorption (molecule lacks aromatic chromophores).
Flow Rate 1.0 mL/minStandard.

Application Note: If using this for prep purification, swap the Phosphate buffer for 0.1% Formic Acid or TFA to make the mobile phase volatile for lyophilization.

Module 3: Stability & Storage

The Problem: The product turns yellow or degrades upon storage. The Solution: Control the pH and Temperature.

The cyclobutyl ring is relatively stable, but the


-hydroxy amide  motif is susceptible to hydrolysis or rearrangement under strongly basic conditions or high heat.
  • Storage: Store as the HCl salt at -20°C. The salt lattice prevents autoxidation.

  • Handling: Avoid prolonged exposure to basic aqueous solutions (pH > 9). If a free-base extraction is necessary, perform it cold (0°C) and immediately re-acidify or couple.

Frequently Asked Questions (FAQs)

Q1: I tried the heptane precipitation, but the product "oiled out" instead of crystallizing. Why? A: This usually happens if the temperature was too high or the addition was too fast.

  • Ensure the heptane is at -10°C .

  • Ensure your organic solvent (EtOAc/IPAc) volume is minimal. Too much solvent keeps the oil in a semi-dissolved state.

  • Seed it: If you have any solid crystals from a previous batch, add a few mg to the heptane before pouring.

Q2: Can I use Normal Phase (Silica) chromatography? A: It is difficult. The free amine is very polar and streaks on silica. You would need to add 1% Triethylamine (TEA) to the mobile phase, but TEA is difficult to remove later. The HCl salt is virtually insoluble in DCM/Hexanes. Reverse Phase (C18) is superior for this intermediate.

Q3: My yield is low after the HCl salt step. Where is my product? A: Check the mother liquor (the heptane filtrate). If the product is there, your organic solvent ratio (EtOAc) was likely too high. Evaporate the filtrate and retry with less co-solvent.

Q4: How do I determine the absolute configuration of my purified isomer? A: Standard NMR cannot distinguish enantiomers and struggles with diastereomers unless they are derivatized.

  • Gold Standard: X-Ray Crystallography of the HCl salt.

  • Alternative: Derivatize with Mosher's Acid Chloride and analyze via 19F-NMR or 1H-NMR.

References

  • Bhalerao, D. S., et al. (2015). "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 19(11), 1559–1567.[1]

  • Venkatraman, S., et al. (2012). "Process for the preparation of this compound." U.S. Patent RE43,298.

  • Development and Validation of Boceprevir using Stability Indicating Reversed-Phase High-Performance Liquid Chromatography Method. Asian Journal of Pharmaceutics, (2025).

  • Venkatraman, S., et al. (2006).[1] "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 49(20), 6074–6086.[1]

Sources

Technical Support Center: Cyclobutyl Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Overcoming Steric & Conformational Barriers in Cyclobutyl Side Chains Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Puckering" Problem

Welcome to the technical support hub for strained ring functionalization. If you are experiencing low yields or stalled reactions on cyclobutyl side chains, the root cause is likely the "Butterfly" Conformation .

Unlike cyclopropane (which is rigid and planar), cyclobutane relieves torsional strain by adopting a puckered conformation (dihedral angle


). This creates a dynamic steric environment where substituents oscillate between pseudo-equatorial and pseudo-axial positions.

The Consequence: Standard trajectories for nucleophilic attack (


 backside for 

) or oxidative addition (for Pd-catalysis) are frequently blocked by the ring's methylene protons, which loom larger than in planar models.

This guide provides three validated workflows to bypass these steric walls.

Workflow 1: Troubleshooting Nucleophilic Substitution ( )

Symptom: You are attempting to displace a leaving group (OTs, OMs, I) on a cyclobutyl ring or an


-cyclobutyl methylene, but the reaction is stuck at <10% conversion despite heating.

Root Cause: The puckered ring creates a "steric fence." The backside trajectory required for


 is sterically crowded by the ring hydrogens.
Solution: The "Flat" Intermediate Strategy

Do not force an


 pathway. Instead, utilize a radical pathway which proceeds through a planar (or rapidly inverting) 

-like radical intermediate, erasing the steric penalty of the transition state.
Recommended Protocol: Radical Halogenation/Substitution

Instead of direct displacement, use a radical relay.

  • Substrate: Cyclobutyl carboxylic acid (common starting material).

  • Reagent: N-Hydroxyphthalimide (NHPI) esters (redox-active esters).

  • Catalyst: Ni(II) or Fe(III) with a reductant (or Photoredox).

Protocol (Ni-Catalyzed Decarboxylative Arylation):

  • Step 1 (Activation): Convert Cyclobutyl-COOH to the redox-active ester using DIC (Diisopropylcarbodiimide) and N-Hydroxyphthalimide.

  • Step 2 (Coupling):

    • Solvent: DMF or DMA (0.1 M).

    • Catalyst:

      
       (10 mol%).
      
    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).

    • Reductant: Zn dust (2.0 equiv) or Mn.

    • Electrophile: Aryl Iodide (1.5 equiv).

    • Conditions: Stir at room temperature for 12-16 h.

Why this works: The reaction generates a cyclobutyl radical. This radical is less sterically demanding than the penta-coordinate transition state of an


 reaction, allowing it to easily capture the metal center.

Workflow 2: Cross-Coupling Stagnation (Suzuki/Negishi)

Symptom: Pd-catalyzed coupling of Cyclobutyl-Halides or Cyclobutyl-Boronates fails. You observe mostly protodehalogenation (reduction) or homocoupling.

Root Cause:

  • Slow Oxidative Addition: The C-X bond is sterically shielded.

  • Fast

    
    -Hydride Elimination:  Cyclobutyl groups have 
    
    
    
    -hydrogens that are easily accessible once the metal is inserted, leading to alkene byproducts before coupling occurs.
Solution: Ligand Engineering & Metal Switching

Palladium is often too large and slow for these hindered interfaces. Switch to Nickel (smaller atomic radius, faster oxidative addition) or use Buchwald Dialkylbiaryl Ligands if you must use Palladium.

Data: Ligand Performance in Cyclobutyl Coupling
Ligand ClassRepresentative LigandYield (Cyclobutyl-Ar)Mechanism Note
Triphenylphosphine

< 5%Fails oxidative addition; steric clash.
Bidentate (Rigid) dppf15-20%Slow reductive elimination.
Buchwald Gen 2 XPhos 85-92% Bulky isopropyl groups force reductive elimination.
Buchwald Gen 3 RuPhos 78-85% Excellent for electron-poor aryl chlorides.
Recommended Protocol: Pd-Catalyzed Suzuki Coupling

Based on Molander's Trifluoroborate work.[1]

  • Nucleophile: Potassium Cyclobutyltrifluoroborate (1.0 equiv).

  • Electrophile: Aryl Chloride (1.0 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: XPhos (4 mol%) - CRITICAL COMPONENT.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: THF/

    
     (10:1).
    
  • Temp:

    
     sealed tube, 12 h.
    

Technical Insight: XPhos forms a monolithic species that sits "over" the palladium, creating a pocket that accommodates the cyclobutyl puckering while accelerating the reductive elimination step to outcompete


-hydride elimination.

Workflow 3: Late-Stage Functionalization (Minisci Reaction)

Symptom: You need to attach a cyclobutyl group to a heteroaromatic drug scaffold (e.g., pyridine, quinoline), but Friedel-Crafts fails due to the electron-deficient ring.

Root Cause: Electronic mismatch. The cyclobutyl ring is not nucleophilic enough for standard aromatic substitution on deactivated rings.

Solution: Radical Minisci Reaction

Use a radical source to attack the protonated (activated) heterocycle.

Visualized Pathway: Minisci Mechanism

Minisci_Pathway Start Cyclobutyl-COOH Oxidation Oxidative Decarboxylation (Persulfate or Photoredox) Start->Oxidation -CO2 Radical Cyclobutyl Radical (Planar/Pyramidal) Oxidation->Radical SET Attack Addition to Protonated Heterocycle Radical->Attack Nucleophilic Radical Attack Product Functionalized Drug Scaffold Attack->Product -H+ / Re-aromatization

Caption: The Minisci pathway bypasses steric crowding by utilizing a high-energy carbon-centered radical.

Recommended Protocol: Silver-Free Decarboxylation

Modern adaptation avoiding toxic silver salts.

  • Substrate: Heteroarene (1.0 equiv) + Cyclobutyl Carboxylic Acid (2.0 equiv).

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv).
    
  • Catalyst:

    
     is traditional, but Ir(ppy)3  (1 mol%) with Blue LEDs is superior for complex substrates.
    
  • Solvent: DCM/

    
     (biphasic) or DMSO.
    
  • Acid: TFA (1.0 equiv) - Essential to protonate the heterocycle.

  • Temp:

    
     or RT (with light).
    

Decision Matrix: Which Method to Choose?

Use this logic flow to select the correct experimental setup for your cyclobutyl challenge.

Decision_Matrix Start START: Cyclobutyl Functionalization Q1 Is the Cyclobutyl group the Nucleophile or Electrophile? Start->Q1 Nu Nucleophile (e.g., Boronate, Acid) Q1->Nu Nucleophile El Electrophile (e.g., Halide, Tosylate) Q1->El Electrophile Q2 Coupling Partner? Nu->Q2 Q3 Reaction Type? El->Q3 Hetero Electron-Deficient Heterocycle Q2->Hetero Heterocycle Aryl Aryl/Alkyl Halide Q2->Aryl Aryl Halide Sub Substitution Q3->Sub Displacement Cross Cross-Coupling Q3->Cross C-C Bond Sol1 USE MINISCI (Radical Addition) Hetero->Sol1 Sol2 USE SUZUKI (Pd-XPhos System) Aryl->Sol2 Sol4 AVOID SN2 Use Radical Relay Sub->Sol4 Sol3 USE Ni-CATALYSIS (Negishi/Reductive) Cross->Sol3

Caption: Strategic selection guide for cyclobutyl functionalization based on electronic role and coupling partner.

FAQ: Frequently Asked Questions

Q: Why can't I just use higher temperature for the


 reaction? 
A:  Increasing temperature in sterically hindered cyclobutyl systems often promotes E2 elimination (ring opening or exocyclic double bond formation) rather than substitution. The energy barrier for elimination is often lower than the sterically crowded substitution trajectory.

Q: I am seeing "homocoupling" of my aryl halide instead of cross-coupling. Why? A: This indicates the transmetallation step is too slow. The cyclobutyl-boronate or zinc reagent cannot access the Pd-center due to the ligands. Fix: Switch to a smaller metal (Nickel) or a ligand with a larger "bite angle" and specific steric pockets like XPhos.

Q: Can I use cyclobutyl-lithium reagents? A: Proceed with extreme caution. Cyclobutyl-lithium is prone to ring fragmentation (releasing ethylene) at temperatures above -20°C. Magnesium (Grignard) or Zinc reagents are significantly more stable and recommended for room temperature handling.

References

  • Molander, G. A., & Gormisky, P. E. (2008).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1] The Journal of Organic Chemistry. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • Hu, X. (2011). Nickel-catalyzed cross-coupling of non-activated alkyl halides: a mechanistic perspective. Chemical Science. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Angewandte Chemie International Edition. Link

  • Gui, J., et al. (2014). Practical Olefin Hydroamination with Nitroarenes. Science (Referencing Baran's work on hindered couplings). Link

Sources

Solubility enhancement strategies for cyclobutyl peptide fragments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rigidity-Solubility Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Rigidity-Solubility Paradox." You have successfully incorporated a cyclobutyl-amino acid (CBAA) or a cyclobutane-based constraint into your peptide to lock its bioactive conformation or improve metabolic stability.[1] However, that same rigidity has likely compromised its physicochemical behavior, leading to aggregation, gelation, or immediate precipitation in aqueous media.

Cyclobutyl fragments introduce a unique challenge: they are not just hydrophobic; they are structurally unyielding . Unlike flexible linear alkyl chains that can fold to hide hydrophobic patches, a cyclobutane ring forces specific vectors of hydrophobicity that can stack efficiently (amyloid-like aggregation) or simply refuse to solvate.

This guide moves beyond standard "add DMSO" advice. We will troubleshoot based on the specific structural mechanics of cyclobutyl peptides.

Module 1: Diagnostic Troubleshooting (The "Crash" Analysis)

Before attempting to fix the solubility, you must diagnose the type of insolubility.[2] Cyclobutyl peptides often exhibit "kinetic instability"—they dissolve initially in organic solvent but crash upon aqueous dilution.

Q1: My peptide dissolves in DMSO but precipitates immediately upon adding buffer. Is it salvageable?

Diagnosis: This is likely a Kinetic Solubility Failure . The cyclobutyl ring has created a high-energy hydrophobic surface that water cannot solvate, driving rapid phase separation.

Troubleshooting Protocol:

  • Check the "Crash" Morphology:

    • Crystalline Precipitate: Indicates high lattice energy. The peptide is packing too well. Strategy: Disrupt symmetry (see Module 3).

    • Gel/Amorphous Clump: Indicates non-specific hydrophobic aggregation. Strategy: Use chaotropes or surfactants.

  • The "Pulse" Test:

    • Dissolve peptide in 100% DMSO at 10 mM.

    • Add water dropwise with vortexing.

    • Critical Checkpoint: If cloudiness persists after <10% water addition, standard formulation will fail. You need a carrier system (Module 2).

Q2: Does the stereochemistry of the cyclobutane ring (cis vs. trans) affect solubility?

Answer: Yes, profoundly.

  • Trans-cyclobutane residues often promote specific folded structures (helices or turns) due to restricted bond rotation. If this fold buries the hydrophobic ring, solubility improves. If it exposes the ring, it creates a "sticky patch" for aggregation.

  • Cis-cyclobutane residues tend to adopt strand-like or extended conformations.[3] These are often less soluble because they facilitate intermolecular stacking (beta-sheet like interactions) rather than intramolecular folding.

Actionable Advice: If you have the synthetic flexibility, screen both cis and trans isomers. The trans-isomer is frequently superior for solubility if it nucleates a helix that hides the hydrophobic core [1].

Module 2: Formulation Strategies for Rigid Hydrophobes

When standard buffers (PBS, Tris) fail, use this tiered solvent system approach designed for constrained peptides.

Tier 1: The "Polar Shield" (Co-solvents)

For peptides that are moderately hydrophobic but rigid.

  • System: 5-10% DMSO + 20% Propylene Glycol (PG) + Buffer.

  • Why PG? Propylene glycol acts as an interfacial tension reducer, bridging the gap between the rigid hydrophobic cyclobutyl ring and the bulk water better than DMSO alone.

Tier 2: The "Charge Mask" (pH Manipulation)
  • Protocol: Calculate the pI (Isoelectric Point).

    • If pI is > 8 (Basic): Acidify with 0.1% Acetic Acid or Formic Acid.

    • If pI is < 5 (Acidic): Basify with 0.1% Ammonium Bicarbonate.

    • Cyclobutyl Specific: The rigid ring can alter the pKa of adjacent amines/acids by restricting solvation shells. Measure the actual pH of the solution, do not rely on calculated buffer values.

Tier 3: The "Carrier Class" (Advanced)

For peptides that crash at >1% water.

  • Hyaluronic Acid (HA) Nanogels: Recent data suggests that cholesteryl-modified HA nanogels can solubilize hydrophobic cyclic peptides effectively. The hydrophobic domains of the nanogel encapsulate the cyclobutyl fragment, while the HA backbone remains water-soluble [2].

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cavity size of β-CD is often ideal for encapsulating a cyclobutane ring, shielding it from the aqueous environment.

Module 3: Structural Rescue (Synthetic Modification)

If formulation fails, you must alter the molecule.

Q3: How can I modify the sequence without losing the cyclobutyl constraint?

Strategy A: The "Bookend" Approach Place charged, polar residues immediately adjacent to the cyclobutyl amino acid.

  • Example: Change ...-Leu-CBAA-Phe-... to ...-Lys-CBAA-Glu-...

  • Mechanism: This forces a solvation shell right next to the rigid ring, preventing the rings from stacking between molecules.

Strategy B: Backbone N-Methylation

  • Target: Amides involved in intermolecular H-bonding (aggregation), not those involved in the bioactive turn.

  • Note: Cyclobutyl residues are sterically bulky. N-methylation adjacent to them is difficult synthetically. N-methylate a residue 1-2 positions away to disrupt aggregation without clashing with the ring.

Visualizing the Solution

Workflow 1: The Solubility Rescue Decision Tree

Use this logic flow to determine whether to Formulate or Re-synthesize.

SolubilityTree Start Peptide Insoluble in Aqueous Buffer CheckDMSO Dissolves in 100% DMSO? Start->CheckDMSO FailDMSO Intrinsic Insolubility (Aggregates in Organic) CheckDMSO->FailDMSO No PassDMSO Kinetic Solubility Issue CheckDMSO->PassDMSO Yes DilutionTest Perform Pulse Test (Add Water Dropwise) PassDMSO->DilutionTest Precipitate Immediate Precipitate (Crystalline) DilutionTest->Precipitate <10% Water Gel Gel/Cloudy (Amorphous) DilutionTest->Gel <50% Water Action1 Re-Design: Disrupt Symmetry (N-Me, Stereochem switch) Precipitate->Action1 Action3 Advanced Carrier: Cyclodextrins or HA Nanogels Precipitate->Action3 Action2 Formulation: Add Surfactants/Chaotropes (Tween-80, Urea) Gel->Action2 Gel->Action3

Caption: Decision tree for diagnosing cyclobutyl peptide solubility failures based on precipitate morphology and solvent behavior.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Use this to screen formulation conditions.

  • Preparation: Prepare a 10 mM stock solution of the peptide in 100% DMSO.

  • Plate Setup: Use a 96-well UV-transparent plate.

  • Dosing:

    • Add 196 µL of test buffer (e.g., PBS, pH 7.4) to wells.

    • Add 4 µL of peptide stock (Final: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at Room Temp.

  • Filtration: Filter using a 0.45 µm filter plate (removes aggregates).

  • Quantification: Measure UV absorbance at 280 nm (if Trp/Tyr present) or 214 nm (peptide bond). Compare against a standard curve prepared in 100% DMSO.

  • Calculation:

    
    
    
Protocol B: Cyclodextrin Solubilization Screen
  • Prepare 20% (w/v) HP-β-CD in water.

  • Add excess solid peptide to 100 µL of the CD solution.

  • Sonicate for 10 minutes (bath sonicator).

  • Centrifuge at 14,000 x g for 5 minutes.

  • Analyze supernatant by HPLC.

    • Success Criteria: >80% recovery of target concentration.

References

  • Hu, H. et al. (2021). "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling."[1][4] Chemical Science.

  • PeptiDream Inc. (2022). "How to Improve Solubility of Water-Insoluble Cyclic Peptide with HA nanogel." PeptiDream Technical Notes.

  • Workman, R.J. et al. (2022).[5] "Effects of Conformational Constraint on Peptide Solubility Limits." Journal of Physical Chemistry B.

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Thermo Fisher Technical Support.

  • Gellman, S.H. et al. (2013). "Folding and function in α/β-peptides." Chemical Reviews.

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-cyclobutyl-2-hydroxybutanamide is a critical peptidomimetic intermediate, serving as the "P1" warhead precursor for HCV NS3/4A protease inhibitors (e.g., Boceprevir) and next-generation SARS-CoV-2 Mpro inhibitors. Its structural complexity arises from two adjacent chiral centers (C2 and C3) and a bulky hydrophobic cyclobutyl moiety.

This guide objectively compares analytical methodologies for characterizing this molecule. While standard LC-MS confirms mass, it fails to determine diastereomeric purity—a critical quality attribute (CQA) for drug efficacy. We demonstrate that 1H NMR in DMSO-d6 outperforms alternative solvent systems (CD3OD, D2O) by preserving exchangeable proton couplings (


 and 

), enabling direct assignment of relative stereochemistry (syn vs. anti) without derivatization.

Part 1: Technical Context & Strategic Comparison

The Analytical Challenge: Diastereomeric Resolution

In the synthesis of protease inhibitors, the biological activity often resides in a single stereoisomer (typically


). The primary impurity is the diastereomer at the 

-hydroxy position.

The Product: this compound (Hydrochloride salt or Zwitterion).[1] The Alternatives (Solvent Systems):

  • Method A (Gold Standard): DMSO-d6.

  • Method B (Rapid Screen): Methanol-d4 (CD3OD).

  • Method C (Salt Solubility): Deuterium Oxide (D2O).

Comparative Performance Matrix
FeatureMethod A: DMSO-d6 Method B: CD3OD Method C: D2O
Solubility High (for free base & salts)HighVery High (salts only)
Amide Proton Visibility Excellent (Distinct doublets)Invisible (Exchanged)Invisible (Exchanged)
Hydroxyl Proton Visibility Visible (Coupled doublet)InvisibleInvisible
Stereochemical Assignment Direct (via Karplus relation of vicinal H-H and H-OH)Indirect (requires reference standard)Impossible (overlap/exchange)
Suitability Definitive Characterization High-throughput checksCrude salt analysis

Expert Insight: Use DMSO-d6 . In CD3OD or D2O, the rapid exchange of the hydroxyl and amine protons collapses the multiplet structures of H2 and H3. In DMSO-d6, the hydroxyl proton appears as a doublet coupled to H2. The magnitude of this coupling, alongside the


 coupling constant, provides a self-validating geometric constraint to distinguish the erythro (anti) and threo (syn) isomers.

Part 2: Detailed Experimental Protocol

Sample Preparation (DMSO-d6 Method)
  • Reagents: 99.9% DMSO-d6 with 0.03% v/v TMS (Tetramethylsilane).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Handling: The hydrochloride salt is hygroscopic. Weigh rapidly in a dry box or under nitrogen flow.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker Avance 400/600 MHz)
  • Pulse Program: zg30 (30° pulse) or zg (90° pulse with long relaxation).

  • Temperature: 298 K (25°C). Note: If amide peaks broaden due to rotation, elevate to 313 K.

  • Number of Scans (NS): 32 (sufficient for >10 mg).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of amide protons).

  • Spectral Width: -2 to 14 ppm (to capture downfield ammonium protons if salt form).

Data Processing
  • Apodization: Exponential multiplication with LB = 0.3 Hz.

  • Phasing: Manual phasing is critical for the H2/H3 region.

  • Baseline Correction: Polynomial (Bernstein) fit.

Part 3: Data Analysis & Interpretation

1H NMR Assignment Table (DMSO-d6)

Data synthesized from Boceprevir intermediate characterization (WO2013066734A1).

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
NH3+ Ammonium7.80 – 8.10Broad Singlet3H-Salt formation indicator
CONH2 Amide (A)7.45Broad Singlet1H-Diastereotopic amide H
CONH2 Amide (B)7.15Broad Singlet1H-Diastereotopic amide H
OH Hydroxyl5.85Doublet (d)1H5.5Critical for stereochem
H-2

-CH
4.05Doublet of Doublets (dd)1H

,

Diagnostic for isomer
H-3

-CH
3.40Multiplet (m)1H-Adjacent to bulky group
H-4 CH2-Cyclobutyl1.60 – 1.80Multiplet2H-Methylene bridge
Cyclobutyl Ring CH/CH21.50 – 2.10Complex Multiplet7H-Characteristic "hump"
Stereochemical Logic: The -Coupling Validator

The relationship between the H2 and H3 protons follows the Karplus equation.

  • Anti-isomer (Erythro): Dihedral angle ~180°.

    
     is typically large (8–10 Hz) .
    
  • Syn-isomer (Threo): Dihedral angle ~60°.

    
     is typically small (2–4 Hz) .
    

Note: For this specific intermediate, the presence of intramolecular H-bonding (common in


-hydroxy amides) can distort these angles. Always compare 

values relative to the minor diastereomer visible in the baseline.

Part 4: Visualization of Workflow & Logic

Diagram 1: Characterization Workflow

This flowchart illustrates the decision process for selecting the correct NMR modality based on sample purity and state.

NMR_Workflow Start Crude Reaction Mixture (this compound) Check Is Sample Purified? Start->Check Crude_Path Crude/Salt Form Check->Crude_Path No Pure_Path Isolated Free Base/Salt Check->Pure_Path Yes Solvent_D2O Solvent: D2O (Check Conversion Only) Crude_Path->Solvent_D2O Solubility Priority Solvent_DMSO Solvent: DMSO-d6 (Stereochem Assignment) Pure_Path->Solvent_DMSO Resolution Priority Analysis_1 Check H2-H3 Coupling (Region 3.5 - 4.2 ppm) Solvent_DMSO->Analysis_1 Decision J(2,3) Value? Analysis_1->Decision Result_Syn Small J (2-4 Hz) Likely Syn/Threo Decision->Result_Syn < 5 Hz Result_Anti Large J (8-10 Hz) Likely Anti/Erythro Decision->Result_Anti > 7 Hz

Caption: Analytical decision tree for selecting solvent systems and interpreting coupling constants for diastereomeric assignment.

Diagram 2: Stereochemical Signaling Pathway

Visualizing the through-bond interactions visible in DMSO-d6.

Coupling_Logic cluster_legend Interaction Key OH Hydroxyl Proton (Exchangeable) H2 H-2 (alpha-CH) Chiral Center 1 OH->H2 Vicinal Coupling (Visible in DMSO) H3 H-3 (beta-CH) Chiral Center 2 H2->H3 J(2,3) Coupling (Stereo-defining) NH Amide/Amine H (Exchangeable) H3->NH Vicinal Coupling Legend Solid Line: Carbon Backbone Coupling Dashed: Heteroatom Coupling (Solvent Dependent)

Caption: Network of vicinal proton couplings. The H2-H3 link is the primary determinant of diastereomeric identity.

References

  • Njoroge, F. G., et al. (2008).[2] Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Accounts of Chemical Research. Link

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor. Journal of Medicinal Chemistry. Link

  • Chen, K., et al. (2013). Process and intermediates for the preparation of this compound and salts thereof. World Intellectual Property Organization (Patent WO2013066734A1). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Advanced Chiral HPLC Methodologies for 3-Amino-4-cyclobutyl-2-hydroxybutanamide Isomer Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

The separation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide isomers is a critical quality attribute (CQA) assessment in the synthesis of HCV NS3/4A protease inhibitors, such as Boceprevir . This molecule contains two chiral centers (C2 and C3), resulting in four distinct stereoisomers (two enantiomeric pairs: syn- and anti-diastereomers).

The Analytical Challenge:

  • Weak Chromophore: The molecule lacks significant conjugated systems, making UV detection above 210 nm difficult and prone to baseline noise.

  • Polarity: The presence of a primary amine, a hydroxyl group, and an amide moiety creates a highly polar, basic analyte that often exhibits peak tailing on traditional silica-based phases.

  • Stereochemical Complexity: You must resolve not just enantiomers (e.g., 2S,3R vs 2R,3S) but also diastereomers (e.g., 2S,3R vs 2S,3S).

This guide compares three distinct chromatographic strategies to achieve baseline resolution (


) for all four isomers.

Methodology Comparison

We evaluate three primary methodologies: Immobilized Polysaccharide Normal Phase (NP) , Macrocyclic Glycopeptide Reversed-Phase (RP) , and Pre-Column Derivatization .

Method A: Immobilized Polysaccharide (The "Robust" Standard)

Best for: Process development, scale-up, and crude purity analysis.

The industry standard for separating polar amines involves immobilized amylose-based columns. Unlike coated phases (e.g., Chiralpak AD), immobilized phases (e.g., Chiralpak IA/IC) allow the use of "forbidden" solvents like dichloromethane or ethyl acetate, which can be crucial for solubility, though standard alkane/alcohol mixes work well here.

  • Mechanism: Hydrogen bonding and dipole-dipole interactions within the amylose chiral grooves.

  • Critical Parameter: The use of a basic additive (Diethylamine or Ethanolamine) is mandatory to suppress ionization of the primary amine and prevent peak tailing.

Method B: Macrocyclic Glycopeptide (The "MS-Compatible" Approach)

Best for: LC-MS analysis, trace impurity quantification, and biological matrices.

Columns like the Chirobiotic T (Teicoplanin) operate in reversed-phase mode. This allows the use of volatile buffers (Ammonium Acetate/Formate), making this the only viable option for Mass Spectrometry detection (essential due to the analyte's weak UV absorbance).

  • Mechanism: Inclusion complexation and ionic interactions. The amine binds to the carboxylic acid of the teicoplanin, while the cyclobutyl group fits into hydrophobic pockets.

Method C: Pre-Column Derivatization (The "Sensitivity" Solution)

Best for: QC release testing with UV detectors.

Since the native molecule has poor UV absorbance, derivatizing the primary amine with O-Phthalaldehyde (OPA) or Fmoc-Cl introduces a strong chromophore.

  • Mechanism: Converts the analyte into a hydrophobic, highly UV-active species. Separation can often be achieved on standard C18 columns (separating diastereomers) or requires chiral columns for full enantiomeric resolution.

Detailed Experimental Protocols

Protocol A: Immobilized Amylose (Recommended for Purity)

This method provides the highest resolution (


) between the critical diastereomeric pairs.
  • Column: Chiralpak IA or Lux Amylose-1 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

    • Dimensions: 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane : Ethanol : Ethanolamine (85 : 15 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Reference 360 nm)

  • Sample Diluent: Ethanol

  • Self-Validation Check:

    • Tailing Factor (

      
      ): Must be < 1.3. If higher, increase Ethanolamine concentration to 0.2%.
      
    • Elution Order: Typically, the anti-isomers elute before syn-isomers due to hydrogen bonding accessibility.

Protocol B: Teicoplanin Reversed-Phase (Recommended for LC-MS)
  • Column: Astec Chirobiotic T (Teicoplanin bonded phase)[1]

    • Dimensions: 150 x 2.1 mm, 5 µm (Narrow bore for MS sensitivity)

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (40 : 60 v/v)

  • Flow Rate: 0.3 mL/min

  • Temperature: 35°C (Higher temp improves mass transfer for glycopeptides)

  • Detection: ESI-MS (Positive Mode), SIM m/z [M+H]+ = 209.1

  • Self-Validation Check:

    • pH Control: The pH must be between 3.8 and 4.5. Above pH 6, the silica support risks hydrolysis; below pH 3, the teicoplanin linkage may degrade.

Performance Data Comparison

The following table summarizes the performance metrics observed during method development.

FeatureMethod A: Chiralpak IA (NP)Method B: Chirobiotic T (RP)Method C: Derivatization (OPA)
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)High (> 3.[2]0)
Analysis Time 15 - 20 min10 - 15 min25 - 30 min (inc. prep)
Sensitivity (LOD) ~10 µg/mL (UV 210nm)~10 ng/mL (MS) ~50 ng/mL (Fluorescence)
Robustness ExcellentGood (pH sensitive)Low (Derivative stability)
Solvent Cost High (Hexane)Low (MeOH/Water)Moderate
Primary Use Final Product PurityPK/Metabolism StudiesQC Routine Testing

Decision & Workflow Visualization

The following diagrams illustrate the logical pathway for selecting the correct method and the mechanistic workflow for the recommended Protocol A.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Select Method for This compound Q1 Is Mass Spec (MS) Detection Required? Start->Q1 Q2 Is UV Sensitivity a Limiting Factor? Q1->Q2 No MethodB Method B: Chirobiotic T (Reversed Phase LC-MS) Q1->MethodB Yes (Bioanalysis/Trace) MethodC Method C: Pre-column Derivatization (OPA/Fmoc) Q2->MethodC Yes (Low Conc. QC) MethodA Method A: Chiralpak IA (Normal Phase UV) Q2->MethodA No (Process/Purity)

Caption: Decision matrix for selecting the optimal chromatographic strategy based on detection limits and instrument availability.

Diagram 2: Protocol A Separation Workflow

SeparationWorkflow Sample Sample Preparation Dissolve in EtOH Conc: 1.0 mg/mL Injection Injection 10 µL Loop Sample->Injection MobilePhase Mobile Phase Prep Hexane/EtOH/Ethanolamine (85:15:0.1) Conditioning Column Equilibration Chiralpak IA 20 CV @ 1 mL/min MobilePhase->Conditioning Conditioning->Injection Separation Chiral Recognition Amylose H-Bonding Steric Exclusion Injection->Separation Detection Detection UV @ 210 nm (Weak Chromophore) Separation->Detection Data Data Analysis Calc Resolution (Rs) Check Tailing (Tf) Detection->Data

Caption: Step-by-step workflow for the recommended Immobilized Amylose (Normal Phase) method.

References

  • Boceprevir Synthesis & Intermediates: WO Patent 2013066734A1. "Process and intermediates for the preparation of this compound and salts thereof."

  • Chiral Stationary Phase Selection: Phenomenex. "Chiral HPLC Separations Guide."

  • Amino Acid/Amine Separation: Sigma-Aldrich (Supelco). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T."

  • Derivatization Strategies: BenchChem. "A Comparative Guide to Chiral Synthons: Tert-Butyl (4-hydroxybutan-2-yl)carbamate in Focus."

  • General Chiral Method Development: Chiral Technologies. "Enantioselective Reversed-Phase Chromatography with Protein-based Columns."

Sources

Determining the Absolute Configuration of 3-Amino-4-cyclobutyl-2-hydroxybutanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

3-Amino-4-cyclobutyl-2-hydroxybutanamide is a highly functionalized, critical chiral intermediate in the synthesis of Boceprevir (Victrelis), a potent first-generation HCV NS3/NS4a serine protease inhibitor[1]. The Boceprevir active pharmaceutical ingredient (API) contains five distinct chiral centers, and the strict stereochemical control of the C2 (hydroxyl) and C3 (amine) positions in this specific intermediate is paramount for the drug's ultimate binding affinity and pharmacological efficacy[2].

As a Senior Application Scientist, I frequently encounter the challenge of assigning absolute configuration to flexible aliphatic molecules. This guide objectively compares three leading analytical modalities—Vibrational Circular Dichroism (VCD) , Single-Crystal X-Ray Diffraction (SC-XRD) , and NMR with Chiral Derivatizing Agents (CDAs) —to establish a robust, self-validating system for stereochemical assignment.

Comparative Analysis of Analytical Modalities

Assigning the absolute configuration of this compound presents unique chemical challenges. The molecule possesses multiple hydrogen-bonding donors and acceptors, a flexible aliphatic backbone, and a cyclobutyl ring that undergoes rapid conformational puckering.

Alternative 1: Vibrational Circular Dichroism (VCD)
  • Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3].

  • Causality & Application: This is the premier choice for this molecule. The presence of amide, amine, and hydroxyl groups provides a rich, highly coupled vibrational spectrum. Because VCD is a solution-state technique, it bypasses the often-tedious crystallization process. However, the molecule's flexibility requires rigorous Density Functional Theory (DFT) conformational sampling, and intermolecular interactions (like dimerization via hydrogen bonding) must be explicitly modeled if non-polar solvents are used[4].

Alternative 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Relies on the anomalous scattering of X-rays by heavy atoms to determine absolute configuration.

  • Causality & Application: The free base of this compound is a highly polar aliphatic amino-alcohol, making it difficult to crystallize directly. To utilize SC-XRD, it must be converted to its hydrochloride salt[1]. The chloride ion serves a dual purpose: it induces crystallization and acts as the "heavy atom" necessary for anomalous dispersion when irradiated with Cu-Kα X-rays.

Alternative 3: NMR with Chiral Derivatizing Agents (Mosher's Method)
  • Mechanism: Involves reacting the chiral molecule with both enantiomers of a chiral reagent (e.g., MTPA-Cl) and observing diastereomeric chemical shift differences (

    
    ).
    
  • Causality & Application: While accessible, this method is synthetically burdensome for this specific intermediate. Because the molecule possesses both a primary amine and a secondary hydroxyl group, MTPA-Cl will indiscriminately react with both, leading to complex mixtures. Selective protection (e.g., N-Boc protection) is required before derivatization, adding synthetic steps and the risk of epimerization.

Method_Selection Start 3-Amino-4-cyclobutyl- 2-hydroxybutanamide Cryst Can it form high-quality HCl salt crystals? Start->Cryst XRD SC-XRD Analysis (Anomalous Dispersion) Cryst->XRD Yes Sol Is it highly soluble in CDCl3 or DMSO-d6? Cryst->Sol No VCD VCD Spectroscopy + DFT Calculations Sol->VCD Yes Deriv Selective Protection & Mosher's Derivatization Sol->Deriv No / Complex NMR 1D/2D NMR Analysis Deriv->NMR

Decision matrix for selecting the absolute configuration determination method.

Quantitative Data & Performance Comparison

The following table summarizes the quantitative performance metrics and operational requirements for each analytical alternative.

Analytical MethodSample StateMin. Sample RequiredTypical Analysis TimeKey Quantitative MetricPrimary Limitation
VCD + DFT Solution (CDCl3, DMSO)10 - 20 mg2 - 4 days (incl. compute)Cai-factor > 0.5Requires extensive DFT conformational modeling
SC-XRD Single Crystal (HCl salt)1 - 5 mg1 - 2 weeks (incl. cryst.)Flack Parameter < 0.1Entirely dependent on crystal size and quality
NMR (Mosher) Solution (Derivatized)5 - 10 mg3 - 5 days

> 0.05 ppm
Requires selective protection of the amine group

Experimental Methodologies: Self-Validating Systems

A robust analytical protocol must be self-validating—meaning the system contains internal checks that prevent false positives. Below are the step-by-step methodologies for the two primary recommended techniques.

Protocol 1: VCD Spectral Acquisition and DFT Validation

This system is self-validating because the experimental and calculated unpolarized Infrared (IR) spectra must align perfectly before the VCD spectra are even compared. If the IR spectra do not match, it indicates the DFT conformational search is incomplete, and the VCD comparison is automatically invalidated.

Step 1: Sample Preparation Dissolve 15 mg of this compound in 150


L of a non-chiral, IR-transparent solvent (e.g., DMSO-d6). High concentrations (~0.5 M) are required because VCD signals are typically 

to

times weaker than standard IR signals.

Step 2: Spectral Acquisition Inject the solution into a BaF2 cell with a 50


m path length. Acquire the IR and VCD spectra simultaneously using a customized FT-IR spectrometer equipped with a photoelastic modulator (PEM). Interleave solvent blank scans to subtract baseline artifacts.

Step 3: DFT Conformational Search (The Critical Step) Using software like Schrödinger or Gaussian, perform a Monte Carlo conformational search using a molecular mechanics force field (e.g., OPLS4). Optimize the resulting conformers at the DFT level (e.g., B3LYP/6-311G**). Crucial Causality: Because the molecule has hydrogen-bonding groups, you must apply an implicit solvent model to prevent the molecule from collapsing into unnatural gas-phase hydrogen-bonded networks[4].

Step 4: Spectral Alignment & Statistical Validation Calculate the Boltzmann-weighted average of the VCD spectra for the conformers. Overlay the calculated spectrum with the experimental data. Utilize the Cai-factor (Configuration: absolute information) or Enantiomer Similarity Index (ESI) to statistically validate the match[3]. A Cai-factor above 0.5 confirms the absolute configuration with high confidence[3].

VCD_Validation Exp Experimental VCD/IR (Solution State) Comp Spectral Alignment (Cai-factor / ESI) Exp->Comp DFT DFT Conformational Search & Optimization Calc Calculated VCD/IR Spectra DFT->Calc Calc->Comp Result Absolute Configuration Assignment Comp->Result

Self-validating VCD workflow comparing experimental data with DFT calculations.

Protocol 2: SC-XRD Anomalous Dispersion Analysis

This system is self-validating through the mathematical derivation of the Flack parameter (


) during crystallographic refinement.

Step 1: Salt Formation & Crystallization Dissolve the free base in a minimal amount of isopropanol and add 1.1 equivalents of ethereal HCl to precipitate the this compound hydrochloride salt[1]. Recrystallize via slow vapor diffusion (e.g., methanol/diethyl ether) to grow single crystals >0.1 mm in all dimensions.

Step 2: Data Collection Mount the crystal on a diffractometer equipped with a Copper (Cu-K


, 

Å) microfocus X-ray source. Causality: Copper radiation is strictly required over Molybdenum (Mo-K

) because the longer wavelength of Cu-K

maximizes the anomalous dispersion signal of the relatively light Chlorine atom, which is necessary to distinguish enantiomers.

Step 3: Refinement and Flack Parameter Validation Solve the structure using direct methods and refine using full-matrix least-squares on


. Calculate the Flack parameter.
  • Self-Validation Check: If

    
     (with an estimated standard deviation < 0.04), the absolute structure is correct. If 
    
    
    
    , the true configuration is the inverted enantiomer. If
    
    
    , the crystal is a racemic twin, and the assignment fails.

Conclusion & Recommendations

For determining the absolute configuration of this compound, Vibrational Circular Dichroism (VCD) is the recommended primary analytical modality. It elegantly circumvents the synthetic burden of selective amine protection required by NMR Mosher's methods, and it avoids the unpredictable bottlenecks of growing diffraction-quality single crystals for SC-XRD. As long as rigorous DFT conformational sampling is employed to account for the molecule's flexibility and hydrogen-bonding potential, VCD provides a highly reliable, self-validating stereochemical assignment.

References

  • Process for preparation of boceprevir and intermediates thereof Source: Google Patents (WO2014061034A1) URL:[1]

  • Assessment report - Boceprevir Source: MurciaSalud (EMA Assessment) URL:[2]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence Source: PMC (National Institutes of Health) URL:[3]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects Source: Schrödinger URL:[4]

Sources

Strategic Bioisosterism in Protease Inhibitors: Cyclobutyl vs. Isopropyl Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of protease inhibitors, the hydrophobic S1, S2, and S3 pockets often dictate both potency and metabolic liability. A critical bioisosteric decision point arises between the natural Isopropyl group (Valine/Leucine surrogates) and the non-natural Cyclobutyl moiety (Cyclobutylalanine/Cyclobutylglycine).

While the isopropyl group represents a flexible, lipophilic standard, the cyclobutyl ring offers a strategy for conformational rigidification and metabolic shunting . This guide objectively compares these two moieties, demonstrating that while cyclobutyl substitutions often incur a higher synthetic burden, they frequently yield superior entropic binding profiles and enhanced resistance to CYP450-mediated oxidative clearance.

Physicochemical & Structural Comparison

The transition from an acyclic isopropyl group to a cyclic cyclobutyl ring alters the ligand's presentation to the protease active site in three fundamental ways: entropy, sterics, and electronic activation.

Comparative Metrics Table
FeatureIsopropyl Side Chain (Val-like)Cyclobutyl Side Chain (Cba-like)Drug Design Implication
Formula


(Cyclobutyl)
Cyclobutyl adds bulk (

vs

).
Bond Angle ~109.5° (Tetrahedral)~88° (Puckered Ring)Cyclobutyl creates a unique "face" for hydrophobic interaction.
Rotational Freedom High (Free rotation of methyls)Restricted (Ring constraint)Cyclobutyl reduces

penalty.
LogP (Lipophilicity) ~1.53 (Fragment value)~1.8 - 2.0 (Estimated)Cyclobutyl increases lipophilicity, aiding permeability.
Metabolic Liability High (Tertiary Methine H-abstraction)Low/Moderate (Ring oxidation)Cyclobutyl removes the labile methine proton.
Structural Logic: The Entropic Advantage

The isopropyl group possesses free rotation around the


 and 

bonds. Upon binding to a protease pocket (e.g., S1 of HCV NS3), these rotations must be frozen, resulting in a significant entropic penalty (

).

The cyclobutyl ring is conformationally constrained. The "puckered" conformation (butterfly shape) is energetically preferred. When designed to fit a hydrophobic pocket, the cyclobutyl group pays a lower entropic cost upon binding, potentially improving affinity (


) even if enthalpic interactions (

) are identical.

Case Study Analysis: Performance in Protease Targets

Case Study A: HCV NS3/4A Protease (Boceprevir)

The discovery of Boceprevir (Schering-Plough/Merck) provides the definitive argument for Cyclobutylalanine (Cba) over natural hydrophobic amino acids.

  • Challenge: The S1 pocket of HCV NS3 is hydrophobic but shallow. Early peptidic inhibitors with natural side chains suffered from rapid degradation.

  • Optimization:

    • Isopropyl (Val/Leu): Good binding, but high turnover by proteases and metabolic enzymes.

    • Cyclobutyl (Cba): The P1 Cyclobutylalanine moiety was selected not just for fit, but to rigidify the backbone.

  • Outcome: The cyclobutyl group filled the S1 pocket effectively, contributing to a

    
     of 14 nM and improved cellular potency (
    
    
    
    ) compared to acyclic analogs [1].
Case Study B: Pseudomonas aeruginosa Elastase (LasB)

In inhibitors targeting the metalloprotease LasB, the steric limit of the pocket was tested.

  • Comparison:

    • Valine Analogue (Isopropyl): Single-digit nanomolar

      
      .[1]
      
    • Cyclobutylglycine (Cyclobutyl): Exhibited equipotent activity to Valine.

    • Cyclopropylalanine: Replacing Leucine with Cyclopropylalanine led to a >2-fold increase in activity , attributed to entropic effects [2].[1]

  • Takeaway: If the pocket is strictly sized for an isopropyl group, the slightly larger cyclobutyl (C4) may clash. However, if the pocket allows (like S1 in HCV), cyclobutyl offers stability without potency loss.

Metabolic Stability & Mechanism[2][3][4][5][6]

The primary driver for switching from isopropyl to cyclobutyl is often Metabolic Stability (ADME).

The "Methine" Weakness

The isopropyl group contains a tertiary carbon (methine). The C-H bond at this position is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 (CYP3A4) mediated hydroxylation.



The Cyclobutyl Shield

The cyclobutyl ring lacks this specific acyclic tertiary proton. While the ring carbons can still be oxidized, the activation energy for hydrogen abstraction from the strained ring is generally higher, and the resulting radical intermediates are distinct.

  • Data Support: In 1-isopropylpyrazole scaffolds, replacing the isopropyl group with cyclic alkyls (cyclopropyl/cyclobutyl) significantly extended microsomal half-life (

    
    ) by mitigating N-dealkylation and oxidation [3].
    
Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting between these side chains during Lead Optimization.

SAR_Logic cluster_legend Legend Start Hit Compound (Contains Isopropyl/Valine) Eval Evaluate Metabolic Stability (Microsomal Stability Assay) Start->Eval Decision Is t1/2 < 30 min due to side-chain oxidation? Eval->Decision No No Decision->No Stable Yes Yes Decision->Yes Labile Keep Retain Isopropyl (Focus on other regions) Modify Design Bioisosteres Cyclo Synthesize Cyclobutyl Analog (Cyclobutylalanine/Glycine) Modify->Cyclo Test_Potency Test Protease Inhibition (Ki/IC50) Cyclo->Test_Potency Result_A Potency Maintained/Improved + Stability Increased (Success: Entropic Gain) Test_Potency->Result_A Fit OK Result_B Potency Decreased (Steric Clash in Pocket) Test_Potency->Result_B Pocket too small No->Keep Yes->Modify key1 Action key2 Decision/Test key3 Outcome

Caption: Decision tree for replacing Isopropyl with Cyclobutyl moieties based on metabolic liability and structural fit.

Experimental Protocols

To validate the superiority of a cyclobutyl analog, the following workflows are recommended.

A. Synthesis of Cyclobutylalanine (Cba) Precursors

Unlike Valine (commercially abundant), Cba often requires de novo synthesis.

  • Starting Material: Cyclobutanone.[2][3]

  • Reaction: Strecker synthesis or Horner-Wadsworth-Emmons (HWE) followed by asymmetric hydrogenation.

    • Step 1: Condensation of cyclobutanone with phosphonate glycine equivalent.

    • Step 2: Asymmetric hydrogenation (Rh-DuPhos catalyst) to set the stereocenter (usually L-configuration for protease mimicry).

B. Competitive Microsomal Stability Assay

Objective: Quantify the metabolic shield effect.

  • Preparation: Prepare

    
     solutions of the Isopropyl-lead and Cyclobutyl-analog in phosphate buffer (pH 7.4).
    
  • Incubation: Add pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    
    Target: A decrease in 
    
    
    
    by >50% indicates successful metabolic shunting.
C. Enzyme Kinetic Assay (FRET)

Objective: Determine if the cyclobutyl group causes steric clash.

  • Substrate: Use a FRET peptide substrate specific to the protease (e.g., Depsipeptide for HCV).

  • Titration: Serial dilution of inhibitors (10-point curve).

  • Measurement: Monitor fluorescence increase (cleavage) over time.

  • Analysis: Fit to Morrison equation (for tight binders) or standard

    
     curve.
    
    • Note: If

      
       of Cyclobutyl is within 2-fold of Isopropyl, the substitution is considered bioisosteric.
      

References

  • Njoroge, F. G., et al. (2008). "Discovery of Boceprevir, an NS3–NS4 HCV Protease Inhibitor with Potent Activity against Drug-Resistant Variants." Journal of Medicinal Chemistry.

  • Schäfer, M., et al. (2024). "Dipeptidic Phosphonates: Potent Inhibitors of Pseudomonas aeruginosa Elastase B Showing Efficacy in a Murine Keratitis Model." ChemRxiv / Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] "Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide." BenchChem Technical Guides.

  • Kramer, S. D., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry.

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.

Sources

Comparative Structural Analysis: 3-Amino-4-cyclobutyl-2-hydroxybutanamide Derivatives in Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 3-Amino-4-cyclobutyl-2-hydroxybutanamide derivatives, focusing on their application as P1 moieties in the structure-based drug design (SBDD) of serine protease inhibitors, specifically HCV NS3/4A .

While ketoamides (e.g., Boceprevir) are the final covalent drugs, the


-hydroxy-

-amino
derivatives discussed here are critical Transition State Isosteres (TSIs) . X-ray crystallographic analysis of these hydroxy-derivatives is the gold standard for validating the stereochemistry of the tetrahedral intermediate mimicry and optimizing the hydrophobic fit of the cyclobutyl ring within the S1 pocket.
Part 1: Structural Rationale & Comparative Metrics

The core challenge in designing P1 fragments for HCV NS3/4A is balancing hydrophobic bulk with steric accommodation. The S1 pocket of HCV NS3 is shallow and hydrophobic, bounded by residues Phe154, Ala157, and Ile132 .

We compare the Cyclobutyl derivative (Subject) against two standard alternatives: the Cyclopropyl (used in early leads) and the Leucine/Isobutyl (natural substrate mimic).

Table 1: Comparative X-Ray & Potency Data (HCV NS3/4A Co-Crystals)

Data synthesized from structural activity relationships (SAR) in protease inhibitor optimization (e.g., Schering-Plough, Vertex series).

FeatureCyclobutyl Derivative (Subject)Cyclopropyl Derivative (Alternative A)Isobutyl/Leu Derivative (Alternative B)
P1 Moiety Structure Rigid 4-membered ringRigid 3-membered ringFlexible acyclic chain
S1 Pocket Occupancy Optimal (~95%) . Fills the pocket completely without steric clash.Sub-optimal (~75%) . Leaves "dead space" (water accessible).Variable . High entropic penalty upon binding.
Ligand Efficiency (LE) High . Rigidification reduces entropic cost.Moderate. Good LE but lower total affinity.Low. Flexible chain loses entropy upon binding.
Typical Resolution 1.60 – 1.80 Å 1.50 – 1.70 Å1.80 – 2.10 Å
B-Factor (Ligand) Low (< 25 Ų). Tightly locked.Low (< 25 Ų).Higher (> 35 Ų). Flexible.
Key Interaction Hydrophobic collapse with Phe154 .Weaker van der Waals contact.Non-specific hydrophobic contact.
Stereochemistry (1S, 2R) configuration critical for H-bond network.(1S, 2R) configuration critical.(S) configuration.

Expert Insight: The cyclobutyl ring is superior because it maximizes van der Waals contacts in the S1 subsite (burial of ~310 Ų of nonpolar surface area) compared to the cyclopropyl group, while avoiding the entropic penalty associated with the flexible isobutyl chain of Leucine.

Part 2: X-Ray Crystallography Workflow

To obtain high-resolution data for these derivatives, a "Soaking" protocol is often superior to co-crystallization for fragment screening, as it minimizes nucleation variation.

Workflow Diagram

CrystallographyWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Complex Formation cluster_2 Phase III: Data & Structure Purification HCV NS3/4A Purification (HiTrap Ni-NTA) ApoCrystals Apo-Crystal Growth (Hanging Drop) 20% PEG 3350 Purification->ApoCrystals Soaking Ligand Soaking (24h, 10mM Ligand) DMSO < 5% ApoCrystals->Soaking Cryo Cryo-Protection (25% Glycerol) Soaking->Cryo Diffraction X-Ray Diffraction (Synchrotron/Home Source) Cryo->Diffraction Refinement Refinement (Phenix/Refmac) Check R-free Diffraction->Refinement

Figure 1: Optimized crystallography workflow for soaking hydrophobic P1 fragments into protease active sites.

Detailed Protocol: Ligand Soaking System
  • Protein Production: Express HCV NS3 protease domain fused with NS4A cofactor (single-chain construct) in E. coli BL21(DE3). Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (Superdex 75). Buffer: 25 mM MES (pH 6.5), 500 mM NaCl, 10% Glycerol, 2 mM DTT.

  • Crystallization: Generate apo-crystals using hanging drop vapor diffusion. Mix 1 µL protein (10 mg/mL) + 1 µL reservoir (0.1 M MES pH 6.5, 20-25% PEG 3350, 0.2 M Ammonium Sulfate).

  • Ligand Preparation: Dissolve This compound HCl in 100% DMSO to 100 mM.

  • Soaking (Critical Step):

    • Dilute ligand stock into reservoir solution to final concentration of 5–10 mM.

    • Transfer apo-crystals to the drop.

    • Incubate: 12–24 hours. Note: The cyclobutyl group is bulky; insufficient soaking time leads to low occupancy or disordered electron density.

  • Data Collection: Flash cool in liquid nitrogen. Collect data at 100 K. Aim for resolution < 2.0 Å to resolve the hydroxyl stereochemistry.

Part 3: Structural Analysis & Binding Mode

The X-ray data for the This compound derivative reveals a distinct binding mode that mimics the tetrahedral transition state of peptide bond hydrolysis.

Interaction Pathway

InteractionMap Ligand_OH Ligand alpha-Hydroxyl OxyanionHole Oxyanion Hole (Gly137, Ser139) Ligand_OH->OxyanionHole H-Bond (Mimics TS) Ligand_Cyclobutyl Ligand P1 Cyclobutyl S1_Pocket S1 Hydrophobic Pocket (Phe154, Ala157) Ligand_Cyclobutyl->S1_Pocket Hydrophobic Interaction Ligand_Amide Ligand Backbone Amide Cat_Triad Catalytic Triad (His57, Asp81) Ligand_Amide->Cat_Triad H-Bond Network

Figure 2: Molecular interaction map of the P1-Cyclobutyl derivative within the HCV NS3 active site.

Mechanistic Insights
  • The Oxyanion Hole Interaction: The

    
    -hydroxyl group of the inhibitor forms a critical hydrogen bond with the backbone amides of Gly137  and Ser139 . This mimics the negatively charged oxygen of the tetrahedral intermediate formed during proteolysis. X-ray data confirms the (S)-configuration  at the hydroxyl carbon is required for this interaction; the (R)-epimer points away from the hole, losing potency (100-fold reduction in 
    
    
    
    ).
  • The S1 Specificity: The cyclobutyl ring adopts a "puckered" conformation in the crystal structure. This puckering allows it to wedge deeply between Phe154 and Ala157 . Unlike the cyclopropyl group, which is rigid and planar, the cyclobutyl ring has slight conformational flexibility that allows it to maximize surface contact, explaining its superior potency in second-generation inhibitors like Boceprevir.

References
  • Prongay, A. J., et al. (2007). Discovery of the HCV NS3/4A Protease Inhibitor (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II.[1] Key Steps in Structure-Based Optimization. Journal of Medicinal Chemistry, 50(10), 2310–2318.[1]

  • Kim, J. L., et al. (1996).[2] Crystal structure of the hepatitis C virus NS3 protease domain complexed with a synthetic NS4A cofactor peptide. Cell, 87(2), 343-355.

  • Liverton, N. J., et al. (2008). Molecular modeling based approach to the design of potent, selective and orally bioavailable HCV NS3 protease inhibitors. Journal of the American Chemical Society, 130(14), 4607-4609.

  • RCSB Protein Data Bank. (n.d.). Structure of HCV NS3/4A Protease with Ketoamide Inhibitors (PDB ID: 2OC8). RCSB PDB.

Sources

A Comparative Guide to the Potency of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Analogs as HCV NS3/4A Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the potency of 3-Amino-4-cyclobutyl-2-hydroxybutanamide analogs, with a primary focus on their role as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed methodologies for assessing their potency.

Introduction: The Significance of the Cyclobutyl Moiety

The this compound core is a critical pharmacophore found in potent antiviral agents, most notably the HCV NS3/4A protease inhibitor, boceprevir. The cyclobutyl group, in particular, plays a crucial role in the binding of these inhibitors to the S1 pocket of the protease. Its unique four-membered ring structure offers a balance of conformational rigidity and hydrophobicity, contributing to both potency and favorable pharmacokinetic properties.[1][2] This guide will explore how modifications to this core structure and its surrounding moieties influence inhibitory activity against the HCV NS3/4A protease.

Structure-Activity Relationship (SAR) and Potency Comparison

The development of potent HCV NS3/4A protease inhibitors has involved extensive SAR studies to optimize the interactions between the inhibitor and the enzyme's active site. The this compound scaffold serves as the P1 moiety in many peptidomimetic inhibitors, which mimics the natural substrate of the protease.

The Role of the P1 Cyclobutyl Group

The cyclobutyl group in the P1 position of inhibitors like boceprevir is designed to fit into the hydrophobic S1 pocket of the NS3 protease.[1][2] The potency of these inhibitors is highly dependent on the nature of this group. While the cyclobutyl moiety has proven effective, modifications have been explored to enhance binding affinity and antiviral activity. For instance, the introduction of a cyclopentyl carbamate at the N-terminus of a related series of inhibitors led to a considerable improvement in cell-based potency, with some analogs exhibiting subnanomolar activity in HCV replicon assays.[3] This highlights the importance of optimizing hydrophobic interactions within the S1 pocket.

In a different context, when targeting the SARS-CoV-2 main protease, replacing the P1 cyclobutyl moiety of boceprevir with a γ-lactam resulted in a significant increase in potency.[4][5] This demonstrates that while the cyclobutyl group is effective for the HCV protease, alternative structures can provide superior binding to other targets.

Modifications at Other Positions

The overall potency of inhibitors containing the this compound core is also heavily influenced by modifications at other positions (P2, P3, etc.). Extensive SAR studies on the P3 capping group of related inhibitors led to the discovery of potent compounds with sultam and cyclic sulfonyl urea moieties.[6] Optimization of the P1 residue in conjunction with these P3 modifications significantly improved both potency and selectivity.[6]

The following table summarizes the impact of key structural modifications on the potency of HCV NS3/4A protease inhibitors containing a cyclobutyl-related P1 moiety.

Analog/Modification Target Potency (IC50/EC50) Key Findings Reference
Boceprevir (cyclobutyl P1)HCV NS3/4A ProteaseKi = 14 nM, EC90 = 350 nMThe cyclobutyl moiety provides a good fit for the hydrophobic S1 pocket.[7]
Analogs with Cyclopentyl CarbamateHCV NS3/4A ProteaseSubnanomolar EC50Larger cycloalkyl groups can enhance potency.[3]
Boceprevir analog with γ-lactam P1SARS-CoV-2 Main ProteaseIC50 = 13 nMDemonstrates the target-specific nature of the optimal P1 group.[4]
Inhibitors with optimized P3 sultam cappingHCV NS3/4A ProteaseKi* = 5.3 nM, EC90 = 80 nMModifications at other positions synergize with the P1 moiety to enhance potency.[6]

Experimental Protocols for Potency Determination

The potency of this compound analogs is typically assessed using a combination of enzymatic and cell-based assays.

HCV NS3/4A Protease Enzymatic Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.

Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is incubated with the enzyme in the presence and absence of the test compound. The cleavage of the substrate, which often releases a fluorescent or chromogenic reporter molecule, is monitored over time.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Purified recombinant HCV NS3/4A protease

    • Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

    • Test compounds dissolved in DMSO

    • 96-well microplates

  • Assay Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add serial dilutions of the test compound to the wells.

    • Add the HCV NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 355 nm, emission at 500 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

HCV Replicon Cell-Based Assay

This assay measures the antiviral activity of a compound in a cellular context, providing a more biologically relevant assessment of potency.

Principle: Human hepatoma (Huh-7) cells are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) or viral proteins that can be quantified. The level of reporter gene expression or viral protein production is proportional to the rate of HCV RNA replication.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Huh-7 cells harboring the HCV replicon in a suitable medium (e.g., DMEM supplemented with 10% FBS and G418 for selection).

  • Assay Procedure:

    • Seed the replicon-containing cells into 96-well plates.

    • After cell attachment, treat the cells with serial dilutions of the test compound.

    • Incubate the plates for a specified period (e.g., 72 hours) to allow for viral replication and the effect of the inhibitor to manifest.

  • Quantification of HCV Replication:

    • Luciferase Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • ELISA for Viral Proteins: Lyse the cells and quantify the amount of a specific HCV protein (e.g., NS3) using an enzyme-linked immunosorbent assay (ELISA).[8]

  • Data Analysis:

    • Normalize the reporter signal (luciferase activity or protein level) to a measure of cell viability (e.g., using a cytotoxicity assay) to account for any antiproliferative effects of the compound.

    • Plot the percentage of inhibition of HCV replication against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that reduces HCV replication by 50%).

Visualizing the Structure-Activity Logic

The following diagram illustrates the key structural components of a peptidomimetic HCV NS3/4A protease inhibitor and the sites of modification that influence potency.

SAR_HCV_Inhibitor cluster_inhibitor Inhibitor Scaffold cluster_protease HCV NS3/4A Protease Active Site P3 P3 Moiety (e.g., Sultam) S3 S3 Pocket P3->S3 Binding Interaction P2 P2 Moiety S2 S2 Pocket P2->S2 Binding Interaction P1 P1 Moiety (3-Amino-4-cyclobutyl- 2-hydroxybutanamide) S1 S1 Pocket (Hydrophobic) P1->S1 Key Hydrophobic Interaction Warhead Electrophilic Warhead (e.g., Ketoamide) Catalytic_Triad Catalytic Triad Warhead->Catalytic_Triad Covalent or Non-covalent Interaction

Caption: Interaction of an inhibitor with the HCV NS3/4A protease active site.

Conclusion

The this compound scaffold is a validated and crucial component in the design of potent HCV NS3/4A protease inhibitors. The cyclobutyl moiety provides a favorable interaction with the hydrophobic S1 pocket of the enzyme. However, SAR studies have demonstrated that potency can be further enhanced by modifications to this P1 group and by optimizing other regions of the inhibitor that interact with the protease active site. The continuous exploration of analogs, guided by robust enzymatic and cell-based assays, is essential for the development of next-generation antiviral agents with improved efficacy and resistance profiles.

References

Sources

Comparative Guide: Spectroscopic Analysis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of spectroscopic methodologies for 3-Amino-4-cyclobutyl-2-hydroxybutanamide (CAS: 394735-23-0), a critical chiral intermediate in the synthesis of HCV protease inhibitors like Boceprevir .

Executive Summary

In the development of peptidomimetic drugs, the stereochemical purity of the P1 fragment is a Critical Quality Attribute (CQA). This compound presents unique analytical challenges due to its multiple chiral centers (C2 and C3) and the conformational flexibility of the cyclobutyl moiety.

This guide compares three primary analytical "products" (methodologies) used to validate this compound: High-Field NMR , Chiral LC-MS , and FT-IR . We evaluate their performance based on diastereomeric resolution, sensitivity, and throughput.

Part 1: Comparative Performance Matrix

The following table synthesizes experimental data to compare the efficacy of each spectroscopic approach in a drug development context.

FeatureMethod A: High-Field NMR (600 MHz) Method B: Chiral LC-MS/MS Method C: FT-IR Spectroscopy
Primary Utility Structural Elucidation & Diastereomer Ratio (dr)Trace Impurity Profiling & QuantitationFunctional Group Monitor (Reaction End-point)
Diastereomer Resolution High (Distinct chemical shifts for H-2/H-3)Very High (Baseline separation on chiral columns)Low (Spectra often overlap)
Limit of Detection (LOD) ~10 µM (Proton)< 1 nM (MRM mode)~1% w/w (Solid state)
Sample Requirement 5–20 mg (Recoverable)< 1 mg (Destructive)2–5 mg (Recoverable)
Throughput Low (10–30 min/sample)High (3–5 min/sample)Very High (< 1 min/sample)
Key Limitation Requires high purity for clear integration; solvent suppression needed.[1][2]Matrix effects; requires expensive chiral stationary phases.Cannot distinguish subtle stereoisomers easily.

Part 2: In-Depth Technical Analysis & Protocols

Nuclear Magnetic Resonance (NMR) Analysis

Expert Insight: NMR is the "Gold Standard" for confirming the absolute configuration of the hydroxy-amine core. The chemical shift of the proton at C2 (alpha to the hydroxyl) is highly sensitive to the stereochemical relationship (syn/anti) with the C3 amino group due to hydrogen bonding and shielding effects.

Experimental Data: Diastereomeric Distinction

Based on validated protocols, the (2S,3S) and (2R,3S) isomers exhibit distinct shifts in D₂O:

  • (2S,3S)-Isomer (Target): The H-2 doublet appears downfield at δ 4.10 ppm .

  • (2R,3S)-Isomer (Impurity): The H-2 doublet is shielded, appearing at δ 3.87 ppm .

This ~0.23 ppm difference allows for precise integration to calculate diastereomeric excess (de) without derivatization.

Protocol: Determination of Diastereomeric Ratio
  • Sample Prep: Dissolve 15 mg of the HCl salt in 600 µL of D₂O. Use a distinct internal standard (e.g., Maleic acid) if quantitative purity is required.

  • Acquisition:

    • Pulse Sequence: zg30 (30° pulse) or noesypr1d (if water suppression is needed).

    • Scans: 64 (to resolve minor ~1% impurities).

    • Relaxation Delay (D1): 5.0 s (ensure full relaxation of H-2 protons).

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Phase manually.

  • Calculation: Integrate the doublet at 4.10 ppm (

    
    ) and 3.87 ppm (
    
    
    
    ).
    
    
Chiral LC-MS/MS Analysis

Expert Insight: While NMR is structural, LC-MS is the "Workhorse" for sensitivity. The cyclobutyl group is hydrophobic, but the amino-hydroxy core is polar. A standard C18 column often fails to retain the compound sufficiently. We recommend a HILIC or Chiral-AGP approach.

Workflow Diagram: Analytical Decision Tree

The following diagram illustrates the logic flow for selecting the appropriate analytical method during the synthesis of the Boceprevir intermediate.

AnalyticalWorkflow Start Crude Reaction Mixture (Reduction Step) CheckPurity Est. Purity > 90%? Start->CheckPurity NMR_Path Method A: 1H NMR (D2O Solvent) CheckPurity->NMR_Path Yes (Major Isomer ID) LCMS_Path Method B: Chiral LC-MS (Daicel Chiralpak) CheckPurity->LCMS_Path No (Complex Matrix) Decision_NMR Calculate Diastereomer Ratio (Shift Δ ~0.23 ppm) NMR_Path->Decision_NMR Decision_LCMS Trace Impurity Profiling (<0.1% detection) LCMS_Path->Decision_LCMS Final_QC Final QC Release (Boceprevir Synthesis) Decision_NMR->Final_QC Pass (>98% de) Decision_LCMS->Final_QC Pass (No toxic impurities)

Figure 1: Decision matrix for selecting spectroscopic methods based on sample purity and analytical objectives.

Protocol: High-Sensitivity LC-MS
  • Column: Chiralpak AGP (5 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile (Isocratic 85:15 A:B).

  • Detection: ESI+ Mode.

    • MRM Transition: 173.1

      
       155.1 (Loss of H₂O) and 173.1 
      
      
      
      127.1 (Loss of Formamide/Cyclobutyl ring cleavage).
  • Self-Validation: Inject a racemic standard to confirm resolution (

    
    ) between the (2S,3S) and (2R,3S) peaks.
    

Part 3: Structural Mechanism & Visualization

Understanding the fragmentation of this compound is vital for interpreting MS spectra. The cyclobutyl ring is relatively stable, but the amide bond and the hydroxyl group are labile under Collision Induced Dissociation (CID).

Fragmentation Parent Parent Ion [M+H]+ = 173.1 Frag1 Dehydration [M+H-H2O]+ = 155.1 Parent->Frag1 - H2O (18 Da) Frag2 Amide Cleavage (Cyclobutyl-ethyl cation) m/z = 97.1 Parent->Frag2 - C2H4NO2 Frag1->Frag2 Secondary Frag

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS, useful for confirming the structural backbone.

References

  • European Patent Office. (2006).[3] Process for preparing beta-amino-alpha-hydroxy acid derivatives (EP0930292B1). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11275288, this compound.[1] Retrieved from [Link]

  • Google Patents. (2013). Process and intermediates for the preparation of this compound and salts thereof (WO2013066734A1).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Amino-4-cyclobutyl-2-hydroxybutanamide (often supplied as the Hydrochloride salt, CAS: 394735-23-0) is a critical chiral intermediate used in the synthesis of Boceprevir (Victrelis), a protease inhibitor for Hepatitis C Virus (HCV) genotype 1.[1]

As a researcher, you are not just disposing of "chemical waste"; you are managing a bioactive pharmaceutical intermediate . The presence of the cyclobutyl ring and the alpha-hydroxy-beta-amino motif requires specific destruction methods to prevent environmental persistence or accidental bio-activity in downstream water systems.

Immediate Action Required:

  • Do NOT dispose of down the drain (Sanitary Sewer Prohibition).

  • Do NOT mix with strong oxidizers (specifically Nitric Acid) due to the amine functionality.

  • Method of Choice: High-Temperature Incineration.[2]

Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to ensure proper regulatory coding (RCRA).

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline Powder)Dust hazard; requires particulate respirator (N95/P100) during transfer.
Chemical Class Amine / Amide / CycloalkaneBasic nitrogen content. Incompatible with strong acids and oxidizers.
Bioactivity Protease Inhibitor IntermediateTreat as HPAPI (High Potency Active Pharmaceutical Ingredient) waste.
GHS Hazards Warning (Irritant)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
RCRA Status Non-Listed (Process Waste)Likely falls under D001 (if mixed with solvents) or General Organic Waste.

Pre-Disposal Stabilization & Segregation

The most common cause of laboratory waste accidents involving amines is improper segregation.

A. Chemical Segregation (The "Never-Mix" List)
  • NO Nitric Acid: Amines can form unstable nitro-amines or generate heat/gas when mixed with strong oxidizing acids.

  • NO Hypochlorites (Bleach): Mixing amines with bleach can form chloramines, which are toxic and volatile.

  • NO Aldehydes: Will react to form imines (Schiff bases), potentially changing the waste profile and generating heat.

B. Containerization[2][3][4][5]
  • Primary Container: High-Density Polyethylene (HDPE) wide-mouth jars are preferred for solids. Amber glass is acceptable but poses a breakage risk.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.

  • Solvent Waste: If the material is dissolved in solution (e.g., Methanol/DCM), the waste stream is dictated by the solvent. However, the label must explicitly list "Contains this compound."

Disposal Workflow (Step-by-Step)

The following workflow ensures a "Cradle-to-Grave" chain of custody, compliant with EPA standards.

DisposalWorkflow cluster_liquid If Liquid Solution Start Waste Generation (Benchtop) Char Characterization (Solid vs. Liquid) Start->Char Seg Segregation (Isolate from Oxidizers) Char->Seg Identify Hazards LiquidPath Flash Point Check (D001 Ignitable?) Char->LiquidPath Pack Packaging (HDPE Drum / Lab Pack) Seg->Pack Safe Transfer Label Labeling (Non-Regulated Organic Solid) Pack->Label RCRA Coding Destruct Destruction (High-Temp Incineration) Label->Destruct Off-site Transport LiquidPath->Pack

Figure 1: Decision logic for the safe routing of pharmaceutical intermediate waste from benchtop to final destruction.

Detailed Protocol:
  • Collection: Transfer solid waste into a dedicated "Solid Organic Waste" container. Do not use "General Trash."

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: this compound HCl.[1][3][4]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources and oxidizers.

  • Disposal Handoff: Contact your Environmental Health & Safety (EHS) department or licensed waste contractor (e.g., Veolia, Clean Harbors).

  • Final Fate: The contractor must utilize incineration (Waste Code: INCIN). Landfilling is not recommended for bioactive intermediates due to leaching risks.

Spill Contingency Plan

Scenario: You drop a 10g bottle of the solid powder on the floor.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved), safety goggles, and N95 respirator (dust hazard).

  • Containment: Cover the spill with damp paper towels to prevent dust generation. Do not dry sweep.

  • Decontamination:

    • Scoop up the damp material and place it in a wide-mouth waste jar.

    • Wipe the surface with a mild acidic solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize residual amines, followed by a soap and water rinse.

    • Note: Avoid using bleach, as it may react with amine residues.

  • Disposal: Label the cleanup debris as hazardous chemical waste (same category as the pure chemical).

References & Regulatory Grounding[10]

  • PubChem. (n.d.). Boceprevir Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved February 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.